4-Methoxybenzylamine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
[4-(trideuteriomethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3/i1D3 |
InChI Key |
IDPURXSQCKYKIJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)CN |
Canonical SMILES |
COC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Foundational & Exploratory
4-Methoxybenzylamine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxybenzylamine-d3 (deuterated 4-Methoxybenzylamine), a critical reagent in modern analytical and pharmaceutical research. The document details its chemical and physical properties, outlines a plausible synthetic route, and provides in-depth experimental protocols for its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This guide is intended to serve as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Introduction
This compound is the isotopically labeled analog of 4-Methoxybenzylamine, where three hydrogen atoms on the methoxy (B1213986) group are replaced by deuterium (B1214612). This substitution makes it an ideal internal standard for quantitative mass spectrometry. In bioanalysis, particularly for pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] this compound, being chemically almost identical to its non-deuterated counterpart, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby effectively compensating for variations in sample preparation and instrument response.[1]
Chemical and Physical Properties
The physical and chemical properties of this compound are closely related to its non-deuterated form. The primary difference is the increased molecular weight due to the presence of three deuterium atoms.
| Property | This compound | 4-Methoxybenzylamine |
| Molecular Formula | C₈H₈D₃NO | C₈H₁₁NO |
| Molecular Weight | 140.20 g/mol [1] | 137.18 g/mol |
| CAS Number | 2289707-21-5[1] | 2393-23-9 |
| Appearance | Clear colorless to slightly yellow liquid | Clear colorless to slightly yellow liquid |
| Boiling Point | ~236-237 °C (lit.) | 236-237 °C (lit.) |
| Density | ~1.05 g/mL at 25 °C (lit.) | 1.05 g/mL at 25 °C (lit.) |
| Refractive Index | ~1.546 (lit.) | n20/D 1.546 (lit.) |
| Solubility | Soluble in chloroform, methanol (B129727) | Highly soluble in water |
Synthesis of this compound
Proposed Synthesis Pathway:
A common route to synthesize 4-Methoxybenzylamine is through the reduction of 4-methoxybenzonitrile. To introduce the deuterium label, a deuterated methyl source would be used in the synthesis of the precursor, 4-methoxybenzaldehyde, which is then converted to the nitrile and subsequently reduced.
Experimental Protocol (Proposed):
-
Synthesis of 4-(methoxy-d3)-benzaldehyde: p-Hydroxybenzaldehyde is reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone (B3395972) or acetonitrile). The reaction mixture is heated to reflux to drive the Williamson ether synthesis to completion.
-
Conversion to 4-(methoxy-d3)-benzonitrile: The resulting 4-(methoxy-d3)-benzaldehyde is then converted to the corresponding nitrile. This can be achieved through various methods, such as reaction with hydroxylamine (B1172632) hydrochloride to form the oxime, followed by dehydration using a reagent like acetic anhydride.
-
Reduction to this compound: The final step is the reduction of the nitrile group of 4-(methoxy-d3)-benzonitrile to the primary amine. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
Analytical Characterization
The analytical characterization of this compound is crucial for confirming its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will be very similar to that of the non-deuterated compound, with one key difference. The singlet corresponding to the methoxy protons (typically around 3.7-3.8 ppm) will be absent or significantly reduced in intensity due to the replacement of protons with deuterium. The aromatic protons and the benzylamine (B48309) protons will remain.
-
¹³C NMR: The carbon NMR spectrum will also be similar to the non-deuterated analog. The carbon of the deuterated methoxy group will exhibit a multiplet splitting pattern due to coupling with deuterium (a triplet of triplets for a -CD₃ group) and will have a slightly different chemical shift.
-
²H NMR: A deuterium NMR spectrum would show a single resonance corresponding to the deuterium atoms on the methoxy group.
4.2. Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) that is three mass units higher than that of the non-deuterated compound.
-
Expected Molecular Ion (M⁺): m/z = 140.1
-
Non-deuterated Molecular Ion (M⁺): m/z = 137.1
Application as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard for the quantification of 4-Methoxybenzylamine or structurally related compounds in biological matrices.
Experimental Protocol: Quantification of an Analyte in Human Plasma
This protocol provides a general procedure for the use of this compound as an internal standard in a typical bioanalytical workflow.
5.1. Materials and Reagents
-
Analyte of interest (e.g., 4-Methoxybenzylamine)
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
5.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
5.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for blank samples (to which 20 µL of diluent is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
5.4. LC-MS/MS Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
4-Methoxybenzylamine: To be determined based on the parent compound's fragmentation.
-
This compound: The precursor ion will be 3 mass units higher than the analyte, and the product ion may also be shifted depending on the fragmentation pattern.
-
5.5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability
Conclusion
This compound is an invaluable tool for researchers in drug development and other scientific fields requiring highly accurate quantification of 4-Methoxybenzylamine or related compounds. Its properties as a stable isotope-labeled internal standard allow for the mitigation of analytical variability, leading to more reliable and robust data. This technical guide provides the foundational knowledge and practical protocols necessary for the effective implementation of this compound in a research setting.
References
4-Methoxybenzylamine-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 4-Methoxybenzylamine-d3 serves as a critical tool, primarily utilized as a stable isotope-labeled internal standard in bioanalytical studies. Its structural similarity and mass difference from its non-deuterated counterpart, 4-Methoxybenzylamine, allow for precise quantification in complex biological matrices.
This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical data, and a detailed experimental protocol for its application in a validated bioanalytical method.
Core Chemical Properties
This compound is a deuterated analog of 4-Methoxybenzylamine, where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium. This isotopic substitution results in a molecular weight increase of approximately 3 Da, which is readily distinguishable by mass spectrometry.
| Property | Value | Reference |
| Chemical Name | (4-(Methoxy-d3)phenyl)methanamine | N/A |
| CAS Number | 2289707-21-5 | N/A |
| Molecular Formula | C₈H₈D₃NO | N/A |
| Molecular Weight | 140.20 g/mol | N/A |
| Isotopic Purity | Typically ≥98% | N/A |
| Appearance | Clear colorless to pale yellowish liquid | [1] |
| Boiling Point | 236-237 °C (for non-deuterated) | [2][3] |
| Density | 1.05 g/mL at 25 °C (for non-deuterated) | [2] |
| Refractive Index | n20/D 1.546 (lit.) (for non-deuterated) | |
| Solubility | Highly soluble in water | [3] |
Synthesis and Characterization
The synthesis of this compound typically involves the use of a deuterated methylating agent to introduce the trideuteromethoxy group onto a suitable precursor. A common synthetic route starts from 4-hydroxybenzonitrile, which is first deuteromethylated and then reduced to the corresponding benzylamine.
Illustrative Synthetic Pathway
Caption: A general synthetic scheme for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are similar to those of the non-deuterated compound, with the key difference being the absence of the methoxy proton signal in the ¹H NMR spectrum and a characteristic triplet (due to C-D coupling) for the methoxy carbon in the ¹³C NMR spectrum.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.24 (d, J=8.0 Hz, 2H), 6.86 (d, J=8.0 Hz, 2H), 3.65 (s, 2H), 1.68 (brs, 2H).[4]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 158.25, 136.82, 128.56, 113.91, 55.41 (t, J≈22 Hz), 45.60.[4]
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 140. The fragmentation pattern will be similar to the non-deuterated compound, with key fragments showing a +3 Da shift if they contain the deuterated methoxy group.
Experimental Protocol: Bioanalytical Method for Analyte Quantification using LC-MS/MS
This section details a representative experimental protocol for the quantification of a hypothetical analyte in human plasma using this compound as an internal standard (IS). This method is based on established principles of bioanalytical method validation.[5][6]
Materials and Reagents
-
Blank human plasma (with appropriate anticoagulant)
-
Analyte reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
Preparation of Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in 50% methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: To be determined based on the specific analyte.
-
This compound: Precursor ion (Q1): m/z 141.1 → Product ion (Q3): m/z 124.1 (loss of NH₃) and/or m/z 94.1 (loss of CH₂NH₂).
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Analysis
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow of a bioanalytical study and the logical relationship of using an internal standard.
Caption: A typical workflow for a bioanalytical assay.
Caption: The logical basis for using an internal standard.
References
- 1. nbinno.com [nbinno.com]
- 2. volochem.com [volochem.com]
- 3. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Guide: 4-Methoxybenzylamine-d3 (CAS: 2289707-21-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxybenzylamine-d3, a deuterated analog of 4-Methoxybenzylamine. This document consolidates available data on its properties, potential synthesis, and applications, particularly for professionals in research and drug development.
Introduction
This compound is a stable isotope-labeled compound used primarily in analytical and research settings. The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of 4-Methoxybenzylamine. Deuteration can also influence the pharmacokinetic profile of a molecule, a principle known as the "deuterium effect," which is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies.[1][2]
Physicochemical Properties
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 2289707-21-5 | [2] |
| Molecular Formula | C₈H₈D₃NO | [2] |
| Molecular Weight | 140.20 g/mol | [2] |
| Purity | ≥98% | [3] |
Table 2: Physical Properties of 4-Methoxybenzylamine (Non-deuterated)
| Property | Value | Source |
| Melting Point | -10 °C | [4][5] |
| Boiling Point | 236-237 °C (lit.) | [4][5][6] |
| Density | 1.05 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index | n20/D 1.546 (lit.) | [5][6] |
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be adapted from established methods for the synthesis of 4-Methoxybenzylamine, utilizing a deuterated methylating agent. A common approach involves the reductive amination of p-anisaldehyde. To introduce the deuterium label, a deuterated methyl source would be required in the synthesis of the p-anisaldehyde precursor.
A potential synthetic workflow is outlined below:
Experimental Protocol (Adapted from non-deuterated synthesis)
The following is a generalized protocol for the reductive amination of an aldehyde, which could be adapted for the synthesis of this compound from p-anisaldehyde-d3.
Materials:
-
p-Anisaldehyde-d3
-
Ammonia (solution in methanol (B129727) or as a gas)
-
Reducing agent (e.g., sodium borohydride (B1222165), palladium on carbon with hydrogen gas)
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve p-anisaldehyde-d3 in the chosen anhydrous solvent in the reaction vessel.
-
Introduce ammonia into the solution. This can be done by adding a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture. This step forms the intermediate imine.
-
Introduce the reducing agent.
-
If using sodium borohydride, add it portion-wise to the reaction mixture while stirring.
-
If using catalytic hydrogenation, add the Pd/C catalyst and place the reaction under a hydrogen atmosphere.
-
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction carefully (e.g., by adding water if sodium borohydride was used).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product, if necessary, using a suitable method such as distillation or column chromatography.
Applications in Research and Development
Internal Standard for Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[7] Due to its similar chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and reliable quantification of 4-Methoxybenzylamine.
The workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis is depicted below:
Pharmacokinetic and Metabolism Studies
Deuteration of a drug molecule can alter its metabolic rate, a phenomenon known as the kinetic isotope effect.[8] Specifically, if the C-H bond cleavage is the rate-determining step in the metabolism of a compound, replacing hydrogen with deuterium (which forms a stronger bond) can slow down this process. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the metabolic pathways and the impact of metabolism on the drug's half-life, exposure, and clearance.[9] While 4-Methoxybenzylamine itself is not a therapeutic drug, studies with its deuterated form can serve as a model to understand the metabolic fate of similar chemical structures.
Conclusion
This compound is a valuable tool for researchers and drug development professionals. Its primary utility as an internal standard in quantitative mass spectrometry ensures the accuracy and reliability of analytical data. Furthermore, its potential use in pharmacokinetic studies allows for the investigation of metabolic pathways and the effects of deuteration on drug metabolism. While specific experimental data for the deuterated compound is limited, the extensive information available for its non-deuterated analog provides a strong foundation for its synthesis and application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound I CAS#: 2289707-21-5 I deuterium labeled Fmoc-Ser(tBu)-OH I InvivoChem [invivochem.com]
- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 5. volochem.com [volochem.com]
- 6. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Structure of 4-Methoxybenzylamine-d3
An In-depth Technical Guide to the Structure and Application of 4-Methoxybenzylamine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (4-MBA-d3), a deuterated isotopologue of 4-Methoxybenzylamine. Deuterium-labeled compounds are pivotal in drug discovery and development, primarily serving as internal standards for quantitative bioanalysis and for studying pharmacokinetic and metabolic profiles. This document details the structure, physicochemical properties, and predicted spectroscopic characteristics of 4-MBA-d3. Furthermore, it presents a detailed, representative protocol for its synthesis and outlines its critical application in pharmacokinetic studies, complete with experimental workflows.
Introduction
This compound is the stable isotope-labeled version of 4-Methoxybenzylamine, where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in pharmaceutical research. The primary application of such deuterated molecules is in pharmacokinetic studies, where they serve as ideal internal standards for mass spectrometry-based quantification of the non-labeled parent drug.[1][2] The co-elution of the analyte and the deuterated standard in chromatography, combined with their distinct mass-to-charge ratios, allows for highly accurate and precise quantification in complex biological matrices. Additionally, deuterium substitution can influence a drug's metabolic profile, a concept known as the "deuterium kinetic isotope effect," which is an area of active investigation in drug development to create more robust metabolic profiles.[2]
Physicochemical and Spectroscopic Properties
The introduction of three deuterium atoms results in a predictable increase in molecular weight, which is the key feature for its use in mass spectrometry. Other physicochemical properties are expected to be nearly identical to its non-deuterated analogue.
General Properties
| Property | This compound (Predicted/Known) | 4-Methoxybenzylamine (Known) |
| Molecular Formula | C₈H₈D₃NO | C₈H₁₁NO |
| Molecular Weight | 140.20 g/mol [1] | 137.18 g/mol [3] |
| CAS Number | 2289707-21-5[1] | 2393-23-9[3] |
| Appearance | Colorless to slightly yellow liquid | Colorless to slightly yellow liquid[3] |
| Boiling Point | ~236-237 °C | 236-237 °C[4] |
| Density | ~1.05 g/mL | ~1.05 g/mL at 25 °C[4] |
| SMILES | NCC1=CC=C(OC([2H])([2H])[2H])C=C1[1] | COc1ccc(CN)cc1[5] |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the known spectra of the non-deuterated compound and the principles of isotopic labeling.
| Spectrum Type | Predicted Data for this compound | Known Data for 4-Methoxybenzylamine |
| ¹H-NMR | The characteristic singlet at ~3.7-3.8 ppm for the -OCH₃ group will be absent. The aromatic protons (δ ≈ 6.8-7.2 ppm), benzyl (B1604629) protons (δ ≈ 3.6-3.7 ppm), and amine protons (δ ≈ 1.7 ppm) will remain.[3] | δ (DMSO-d₆, 400 MHz): 7.24 (d, 2H), 6.86 (d, 2H), 3.72 (s, 3H, -OCH₃), 3.65 (s, 2H, -CH₂-), 1.68 (brs, 2H, -NH₂).[3] |
| ¹³C-NMR | The carbon of the deuterated methoxy group (-CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to C-D coupling, with a chemical shift slightly upfield from its protonated counterpart. Other carbon signals will be largely unaffected. | δ (DMSO-d₆, 100 MHz): 158.25, 136.82, 128.56, 113.91, 55.41 (-OCH₃), 45.60 (-CH₂-).[3] |
| Mass Spec (EI) | The molecular ion peak (M⁺) will be observed at m/z = 140. The fragmentation pattern will be similar to the non-deuterated version, but fragments containing the -OCD₃ group will be shifted by +3 Da. A key fragment would be at m/z 124, corresponding to the loss of the amine group. | Molecular ion peak (M⁺) at m/z = 137. A prominent base peak is often observed at m/z 107, corresponding to the methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺.[6] |
| IR Spectroscopy | C-D stretching vibrations will appear in the range of 2100-2250 cm⁻¹, which is a region with little interference from other functional groups. C-H stretching bands (~2850-3000 cm⁻¹) from the methoxy group will be absent. N-H stretching (~3300-3400 cm⁻¹) and aromatic C-H bands will remain.[7] | Key peaks include N-H stretching (~3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (~2830-3050 cm⁻¹), C=C aromatic stretching (~1610 cm⁻¹), and C-O stretching (~1245 cm⁻¹).[8] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the O-methylation of a suitable precursor, such as 4-hydroxybenzyl cyanide, using a deuterated methylating agent, followed by reduction of the nitrile.
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route starting from 4-hydroxybenzyl cyanide. This precursor is chosen to avoid direct handling of 4-hydroxybenzylamine, which can be less stable. The nitrile group is stable under the methylation conditions and can be readily reduced to the primary amine in the final step.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 4-(Methoxy-d3)benzyl Cyanide
-
To a solution of 4-hydroxybenzyl cyanide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add iodomethane-d₃ (CD₃I, 1.2 eq) dropwise to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(Methoxy-d3)benzyl cyanide, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert nitrogen atmosphere, and cool to 0 °C in an ice bath.
-
Dissolve the 4-(Methoxy-d3)benzyl cyanide (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.
Application in Pharmacokinetic Studies
The most significant application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Workflow for Use as an Internal Standard
The diagram below outlines the typical workflow for using a deuterated compound like 4-MBA-d3 as an internal standard in a preclinical pharmacokinetic study.
Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.
Experimental Protocol: Bioanalytical Quantification
Objective: To quantify the concentration of a hypothetical drug, "Drug-PMB," which is an amide derivative of 4-Methoxybenzylamine, in rat plasma.
-
Preparation of Standards:
-
Prepare a stock solution of Drug-PMB (the analyte) and this compound (the internal standard, IS) in methanol (B129727) at 1 mg/mL.
-
Create a series of calibration standards by spiking blank rat plasma with known concentrations of Drug-PMB.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw plasma samples from the pharmacokinetic study, calibration standards, and QC samples.
-
To 50 µL of each plasma sample, add 10 µL of the IS working solution (e.g., 100 ng/mL 4-MBA-d3).
-
Add 200 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Vortex each sample for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte (Drug-PMB) and the internal standard (4-MBA-d3).
-
Hypothetical Analyte Transition: e.g., m/z 350 -> 121
-
IS Transition: e.g., m/z 141 -> 124 ([M+H]⁺ -> [M+H-NH₃]⁺)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS for each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
The safety profile of this compound is expected to be very similar to that of 4-Methoxybenzylamine. The non-deuterated compound is classified as corrosive and can cause severe skin burns and eye damage.[5] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted with appropriate safety precautions and protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 4. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 5. volochem.com [volochem.com]
- 6. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methoxybenzylamine(2393-23-9) IR Spectrum [chemicalbook.com]
In-Depth Technical Guide to the Physical Properties of Deuterated 4-Methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of deuterated 4-Methoxybenzylamine (B45378), a compound of increasing interest in pharmaceutical research and development. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), can significantly alter the metabolic fate and pharmacokinetic profile of drug candidates, making a thorough understanding of the physical characteristics of these labeled compounds essential. This document outlines the known physical properties of various deuterated isotopologues of 4-Methoxybenzylamine, provides detailed experimental protocols for their determination, and presents a relevant biological pathway.
Core Physical Properties
Table 1: General Physical Properties of 4-Methoxybenzylamine and its Deuterated Analogue
| Property | 4-Methoxybenzylamine | 4-Methoxybenzylamine-d3 (methoxy-d3) |
| Molecular Formula | C₈H₁₁NO | C₈H₈D₃NO[1] |
| Molecular Weight | 137.18 g/mol [2] | 140.20 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid[3] | Not explicitly reported, expected to be a clear liquid |
| Odor | Amine-like | Not explicitly reported, expected to be amine-like |
Table 2: Quantitative Physical Properties of 4-Methoxybenzylamine
| Property | Value | Conditions |
| Melting Point | -10 °C (lit.)[4][2] | - |
| Boiling Point | 236-237 °C (lit.)[4][2] | Atmospheric pressure |
| Density | 1.05 g/mL[4][2] | at 25 °C (lit.) |
| Refractive Index | 1.546[2] | at 20 °C |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727). Highly soluble in water.[3] | - |
Note on Deuterated Analogues: The boiling point, melting point, and density of deuterated compounds are generally slightly higher than their non-deuterated counterparts due to the stronger van der Waals forces resulting from the increased mass. However, the exact values for deuterated 4-Methoxybenzylamine are not widely published and would require experimental determination.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and synthesis of deuterated 4-Methoxybenzylamine.
Synthesis of Deuterated 4-Methoxybenzylamine
Deuterium can be introduced into the 4-methoxybenzylamine molecule at various positions. The following are generalized protocols for achieving this.
1. Synthesis of 4-(Trideuteromethoxy)benzylamine (this compound)
This synthesis involves the use of a deuterated methylating agent to introduce the -OCD₃ group.
-
Materials: 4-Hydroxybenzylamine (B1666329), trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)).
-
Procedure:
-
To a solution of 4-hydroxybenzylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for a specified time to ensure complete deprotonation of the hydroxyl group.
-
Cool the reaction mixture back to 0 °C and add the deuterated methylating agent (e.g., CD₃I) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-(trideuteromethoxy)benzylamine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation and position of the deuterium atoms.
-
2. Synthesis of 4-Methoxybenzylamine-α,α-d2
This protocol focuses on the deuteration of the benzylic position.
-
Materials: 4-Methoxybenzonitrile (B7767037), a deuterium source (e.g., deuterium gas (D₂)), a reducing agent (e.g., lithium aluminum deuteride (B1239839) (LiAlD₄) or a catalyst for catalytic deuterogenation like Palladium on carbon (Pd/C)), and a suitable solvent (e.g., anhydrous diethyl ether or THF for LiAlD₄ reduction; ethanol (B145695) or methanol for catalytic deuterogenation).
-
Procedure (using LiAlD₄):
-
In a flame-dried flask under an inert atmosphere, suspend LiAlD₄ in the anhydrous solvent.
-
Add a solution of 4-methoxybenzonitrile in the same solvent dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified period, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench it by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate it under reduced pressure to yield 4-methoxybenzylamine-α,α-d2.
-
Purify and characterize the product as described in the previous protocol.
-
Determination of Physical Properties
The following are standard protocols for measuring the key physical properties.
1. Boiling Point Determination (Micro-reflux method)
-
Apparatus: A small round-bottom flask, a micro-condenser, a thermometer, a heating mantle, and a stir bar.
-
Procedure:
-
Place a small amount of the sample (e.g., 1-2 mL) and a stir bar into the round-bottom flask.
-
Assemble the micro-reflux apparatus with the thermometer positioned so that the bulb is just below the side arm of the condenser.
-
Heat the sample to a gentle boil and allow it to reflux.
-
The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and returns to the flask, is the boiling point.
-
2. Density Determination (Pycnometer Method)
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
-
Procedure:
-
Weigh the clean and dry pycnometer.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again.
-
Determine the mass of the liquid by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant temperature.
-
3. Solubility Determination
-
Procedure:
-
To a small test tube, add a measured amount of the solvent (e.g., 1 mL of water, chloroform, or methanol).
-
Add a small, known quantity of the deuterated 4-methoxybenzylamine (e.g., 10 mg).
-
Vigorously shake or vortex the test tube for a set period (e.g., 1 minute).
-
Visually inspect the solution for the presence of undissolved solute. If the solute has completely dissolved, it is considered soluble. The solubility can be quantified by systematically increasing the amount of solute until saturation is reached.
-
Biological Pathway: Metabolism of Benzylamines
Benzylamines, including 4-methoxybenzylamine, are primarily metabolized in the body by the enzyme monoamine oxidase (MAO). MAO is a flavin-containing enzyme responsible for the oxidative deamination of various endogenous and exogenous amines. This metabolic process is crucial in the termination of the action of neurotransmitters and the detoxification of xenobiotics.
The general workflow for studying the metabolism of 4-methoxybenzylamine by MAO involves incubating the substrate with a source of the enzyme (e.g., liver microsomes or purified MAO-A or MAO-B) and cofactors, followed by analysis of the resulting metabolites.
References
A Technical Guide to 4-Methoxybenzylamine-d3: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxybenzylamine-d3, a deuterated isotopologue of 4-Methoxybenzylamine. It details the molecular weight and physicochemical properties of both the deuterated and non-deuterated compounds. This document outlines a plausible synthetic route for this compound and describes its critical application as an internal standard in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). The information presented is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
4-Methoxybenzylamine is a primary amine that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its applications include the preparation of agents for treating cardiac arrhythmias and erectile dysfunction.[1][2] In modern drug development, the use of stable isotope-labeled compounds, such as this compound, is of paramount importance. Deuterated molecules, where one or more hydrogen atoms are replaced by deuterium (B1214612), exhibit a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This kinetic isotope effect can significantly alter the metabolic fate of a drug, often leading to a more favorable pharmacokinetic profile.[3][4] Furthermore, deuterated compounds are invaluable as internal standards in analytical chemistry, providing a high degree of accuracy and precision in quantitative assays.[5][6] This guide focuses on the molecular characteristics, synthesis, and analytical applications of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-Methoxybenzylamine and its deuterated analog is essential for their application in research and development. The key quantitative data are summarized in the table below.
| Property | 4-Methoxybenzylamine | This compound |
| Molecular Formula | C₈H₁₁NO | C₈H₈D₃NO[3] |
| Molecular Weight | 137.18 g/mol [1][7] | 140.20 g/mol [3] |
| CAS Number | 2393-23-9[1] | 2289707-21-5[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of 4-methoxybenzonitrile (B7767037) using a deuterium source. A plausible experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by the reduction of 4-methoxybenzonitrile with a deuterated reducing agent.
Materials:
-
4-Methoxybenzonitrile
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Anhydrous diethyl ether
-
Dry tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.
-
Reagent Addition: 1.0 g (7.5 mmol) of 4-methoxybenzonitrile is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. 0.38 g (9.0 mmol) of lithium aluminum deuteride is carefully suspended in 50 mL of anhydrous THF in the reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The solution of 4-methoxybenzonitrile is added dropwise to the stirred suspension of LiAlD₄ at 0°C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.
-
Quenching: The reaction is cooled to 0°C, and excess LiAlD₄ is quenched by the slow, sequential addition of 0.4 mL of D₂O, 0.4 mL of 15% NaOD in D₂O, and 1.2 mL of D₂O.
-
Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Synthesis workflow for this compound.
Application as an Internal Standard in LC-MS Analysis
This compound is an ideal internal standard for the quantification of 4-Methoxybenzylamine in biological matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer.
Experimental Protocol: Quantification of 4-Methoxybenzylamine using this compound as an Internal Standard
Objective: To quantify the concentration of 4-Methoxybenzylamine in a plasma sample using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Plasma samples containing 4-Methoxybenzylamine
-
This compound (Internal Standard Stock Solution)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard stock solution (of a known concentration).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for 4-Methoxybenzylamine: To be determined by direct infusion and optimization (e.g., Q1: 138.1 -> Q3: 121.1)
-
MRM Transition for this compound: To be determined by direct infusion and optimization (e.g., Q1: 141.1 -> Q3: 124.1)
-
-
-
Quantification:
-
A calibration curve is generated by spiking known concentrations of 4-Methoxybenzylamine into blank plasma and processing as described above.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of 4-Methoxybenzylamine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Analytical workflow for quantification using a deuterated internal standard.
Conclusion
This compound is a valuable tool for researchers and scientists in the pharmaceutical industry. Its primary application as an internal standard in LC-MS bioanalysis ensures the generation of reliable and accurate pharmacokinetic data, which is crucial for the evaluation of new chemical entities. The synthetic and analytical protocols provided in this guide offer a framework for the effective utilization of this deuterated compound in a laboratory setting. As drug development continues to rely on precise analytical methodologies, the use of stable isotope-labeled standards like this compound will remain a cornerstone of quantitative bioanalysis.
References
- 1. 4-Methoxy Benzylamine in Cardiac Depressants - DU Organics [duorganics.in]
- 2. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cerilliant.com [cerilliant.com]
- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity of 4-Methoxybenzylamine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of 4-Methoxybenzylamine-d3. This deuterated standard is a critical tool in various analytical applications, particularly in mass spectrometry-based quantification, where it serves as an internal standard to ensure accuracy and precision.
Introduction to Deuterated Standards
Deuterated compounds, such as this compound, are stable isotopically labeled molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), these standards are invaluable. They exhibit nearly identical chemical and physical properties to their non-deuterated (protio) counterparts, allowing them to co-elute during chromatography and undergo similar ionization in the mass spectrometer.[1] This mimicry enables them to effectively account for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and reproducibility of quantification.[1]
A crucial characteristic of any deuterated standard is its isotopic purity, which refers to the extent of deuterium incorporation at the specified positions and the distribution of different isotopologues (molecules with varying numbers of deuterium atoms).[2][3] For reliable quantitative results, it is recommended to use deuterated standards with an isotopic enrichment of at least 98%.[1]
Synthesis of this compound
The synthesis of this compound involves the introduction of three deuterium atoms, typically on the methoxy (B1213986) group. A common synthetic route starts from a precursor like 4-hydroxybenzonitrile, followed by deuteromethylation and subsequent reduction of the nitrile group.
Illustrative Synthetic Pathway
Experimental Protocol: Synthesis
-
Deprotonation: 4-Hydroxybenzonitrile is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). Sodium hydride is added portion-wise at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide.
-
Deuteromethylation: Deuterated iodomethane (CD3I) is added to the reaction mixture. The phenoxide acts as a nucleophile, attacking the deuterated methyl group to form 4-(Methoxy-d3)benzonitrile. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Reduction: The resulting 4-(Methoxy-d3)benzonitrile is then reduced to the corresponding amine. This can be achieved through various methods, such as reduction with lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.[4]
-
Purification: Following the reduction, the crude this compound is purified, often by column chromatography on silica (B1680970) gel, to yield the final product of high chemical purity.[4]
Isotopic Purity Assessment
The isotopic purity of this compound is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Mass Spectrometry Analysis
HRMS is the primary technique for quantifying the distribution of isotopologues.[3] By analyzing the relative intensities of the signals corresponding to the molecular ions of the different isotopic species (d0, d1, d2, d3), a detailed isotopic profile can be established.
3.1.1. Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[5]
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The analysis is typically performed using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to include the molecular ions of all expected isotopologues.
-
Data Processing: The ion chromatograms for each isotopologue are extracted and integrated. The peak areas are then corrected for the natural isotopic abundance of other elements (e.g., ¹³C) to accurately determine the isotopic distribution.[6][7]
3.1.2. Quantitative Data: Isotopic Distribution
The following table summarizes representative isotopic purity data for a batch of this compound.
| Isotopologue | Description | Molecular Mass (Da) | Relative Abundance (%) |
| d0 | C₈H₁₁NO | 137.08 | 0.1 |
| d1 | C₈H₁₀DNO | 138.09 | 0.4 |
| d2 | C₈H₉D₂NO | 139.10 | 1.5 |
| d3 | C₈H₈D₃NO | 140.10 | 98.0 |
Isotopic Enrichment: ≥ 98% (d3)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the position of deuteration and to detect any residual protio impurities.[5] In the case of this compound, where the deuterium atoms are on the methoxy group, the characteristic singlet of the OCH₃ protons (around 3.7-3.8 ppm in the protio-form) should be significantly diminished or absent in the ¹H NMR spectrum of the deuterated compound.[4][8]
3.2.1. Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.
-
Data Analysis: The spectrum is analyzed for the presence of a residual signal at the chemical shift corresponding to the methoxy protons. The integration of this residual signal relative to other protons in the molecule allows for an estimation of the isotopic purity.
Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for the comprehensive assessment of the isotopic purity of this compound.
Conclusion
The utility of this compound as an internal standard is directly dependent on its isotopic purity. A thorough characterization using both high-resolution mass spectrometry and NMR spectroscopy is essential to ensure the reliability of quantitative analytical methods. By following rigorous synthesis and purification protocols, and employing detailed analytical characterization, a high-purity deuterated standard can be produced, enabling accurate and reproducible results in demanding research and drug development applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. almacgroup.com [almacgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxybenzylamine and 4-Methoxybenzylamine-d3 for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and drug development, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, improving pharmacokinetic profiles, and enhancing the precision of analytical methods. This technical guide provides a comprehensive comparison of 4-Methoxybenzylamine and its deuterated analog, 4-Methoxybenzylamine-d3. By replacing hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, the physicochemical and metabolic properties of the molecule can be subtly yet significantly altered. This guide is intended for researchers, scientists, and drug development professionals to provide a detailed understanding of the core differences, applications, and relevant experimental methodologies.
Core Principles of Deuteration
Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (²H or D), is a strategic tool in medicinal chemistry and analytical sciences. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE), which can result in a slower rate of bond cleavage for deuterated compounds.[1][2] This effect is particularly relevant in drug metabolism, where C-H bond breaking is often a rate-limiting step in enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes or monoamine oxidases (MAO).[3][4] Consequently, deuteration can lead to improved metabolic stability, enhanced bioavailability, and a more favorable pharmacokinetic profile.[5][6]
In analytical chemistry, deuterated compounds are invaluable as internal standards in mass spectrometry-based quantification.[6] Due to their chemical similarity to the non-deuterated analyte, they co-elute during chromatography and exhibit similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample processing.[6]
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. While most other physicochemical properties are expected to be very similar, slight differences in parameters like pKa and logP may exist, though are often negligible.
| Property | 4-Methoxybenzylamine | This compound | Reference(s) |
| Molecular Formula | C₈H₁₁NO | C₈H₈D₃NO | [5] |
| Molecular Weight | 137.18 g/mol | 140.20 g/mol | [5] |
| CAS Number | 2393-23-9 | 2289707-21-5 | [5] |
| Appearance | Clear colourless to pale yellowish liquid | Not specified, expected to be similar | [7] |
| Boiling Point | 236-237 °C | Not specified, expected to be similar | [8] |
| Density | 1.05 g/mL at 25 °C | Not specified, expected to be slightly higher | [8] |
| Refractive Index | 1.5460 (at 20 °C) | Not specified, expected to be similar | [7] |
| pKa (predicted) | 9.30 ± 0.10 | Not specified, expected to be similar | [9] |
| LogP (predicted) | 1.15 at 25 °C | Not specified, expected to be similar | [9] |
Synthesis and Applications
4-Methoxybenzylamine is a versatile intermediate in organic synthesis, utilized in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.[9] It serves as a precursor in amidation and reductive amination reactions.[10]
Biological Activity and Metabolism
4-Methoxybenzylamine is a known substrate for monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters and other amines.[3][4] The oxidation of benzylamines by MAO-B is a well-studied process, and the substitution of hydrogens on the benzylic carbon with deuterium can significantly impact the rate of this reaction due to the kinetic isotope effect.[3]
dot
Caption: Metabolic pathway of 4-Methoxybenzylamine via MAO-B.
Experimental Protocols
General Protocol for Comparative Metabolic Stability Assay
This protocol outlines a general method to compare the metabolic stability of 4-Methoxybenzylamine and this compound in human liver microsomes.
1. Materials:
-
4-Methoxybenzylamine
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (with an appropriate internal standard for quenching and protein precipitation)
-
96-well plates
-
Incubator
-
LC-MS/MS system
2. Procedure:
-
Prepare stock solutions of 4-Methoxybenzylamine and this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plates to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Compare the half-lives of 4-Methoxybenzylamine and this compound to determine the effect of deuteration on metabolic stability.
dot
Caption: Workflow for a comparative metabolic stability assay.
Conclusion
The strategic deuteration of 4-Methoxybenzylamine to this compound offers significant advantages for researchers in drug discovery and analytical chemistry. The primary benefit lies in the potential for increased metabolic stability due to the kinetic isotope effect, which can lead to an improved pharmacokinetic profile. Furthermore, this compound serves as an excellent internal standard for the accurate quantification of 4-Methoxybenzylamine in complex biological matrices. This guide provides a foundational understanding of these principles and a framework for the experimental evaluation of these two compounds. Further research into the specific biological activities and signaling pathways of 4-Methoxybenzylamine may reveal additional applications for its deuterated analog.
References
- 1. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]
- 8. volochem.com [volochem.com]
- 9. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 10. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Deuterium Labeling in Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1]
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the IS to a sample at the earliest stage, any subsequent loss of analyte during sample processing or variability in instrument response will be mirrored by a proportional loss or variation in the IS. The ratio of the analyte signal to the IS signal, therefore, remains constant and allows for accurate quantification.
The key advantages of using deuterium-labeled internal standards include:
-
Enhanced Accuracy and Precision: By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[2]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in a biological sample, are a major challenge in LC-MS. Co-eluting deuterium-labeled standards experience similar matrix effects as the analyte, allowing for effective normalization.[2]
-
Improved Method Robustness: The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.[2]
Data Presentation: Quantitative Comparison of Internal Standards
The superiority of deuterium-labeled internal standards over structural analogues is evident in the improved precision and accuracy of bioanalytical methods. The following tables summarize quantitative data from validation studies.
Table 1: Bioanalytical Method Validation for Venetoclax in Human Plasma using a Deuterated (D8) Internal Standard
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Data adapted from a validation study of a bioanalytical method for Venetoclax, demonstrating excellent precision (Relative Standard Deviation, %RSD) and accuracy.[1][3]
Table 2: Impact of Internal Standard Choice on Assay Performance for Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a significant improvement in precision (lower variance) and accuracy when using a deuterated internal standard compared to a structural analogue.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterium-labeled internal standards. The following sections provide protocols for key experiments.
Synthesis of a Deuterated Internal Standard: Deuterated Aniline (B41778)
This protocol describes the deuteration of aniline at the ortho and para positions via a palladium-catalyzed H/D exchange.
Materials:
-
Aniline
-
10% Palladium on Carbon (Pd/C)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a pressure vessel, add aniline (1.0 mmol), 10% Pd/C (50 mg), and D₂O (5 mL).[5]
-
Seal the vessel and heat the reaction mixture to 150°C with stirring for 24 hours.[5]
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the solution under reduced pressure to obtain the deuterated aniline.[5]
-
Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.[5]
Bioanalytical Workflow using a Deuterated Internal Standard
The general workflow for a quantitative bioanalytical assay using a deuterated internal standard is depicted below.
Sample Preparation: Protein Precipitation Protocol
This is a common and straightforward method for removing the bulk of proteins from a biological sample.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterium-labeled internal standard working solution
-
Precipitating agent (e.g., acetonitrile (B52724) or methanol, chilled)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette an aliquot of the biological sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a small, precise volume of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add a volume of cold precipitating agent (typically 3-4 times the sample volume).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for evaporation and reconstitution or direct injection.
LC-MS/MS Analysis Protocol (Representative)
This protocol provides a general framework for the analysis of a small molecule drug and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System
-
Triple Quadrupole Mass Spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor to product ion transitions for both the analyte and the deuterated internal standard by infusing standard solutions.
Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Ensuring the isotopic purity of the deuterated standard is critical to avoid interference with the analyte signal.
Procedure:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[6]
-
Instrumentation and Method: Use a high-resolution mass spectrometer capable of resolving the different isotopologues. Infuse the sample directly or inject it onto an LC column. Acquire full scan mass spectra in the appropriate mass range.[6]
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated standard (e.g., M+D).
-
Integrate the peak areas of all observed isotopologues.
-
Calculate the isotopic purity as the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues.
-
Mandatory Visualizations
Signaling Pathway of Internal Standard Function
This diagram illustrates the logical flow of how a deuterated internal standard compensates for analytical variability.
Decision Tree for Internal Standard Selection
This diagram provides a logical framework for selecting an appropriate internal standard.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis, offering a reliable means to correct for analytical variability and ensure accurate results. A thorough understanding of their synthesis, the criteria for a high-quality standard, and the potential challenges associated with their use is essential for any researcher or scientist working in this field. By carefully considering factors such as label stability, the deuterium isotope effect, and matrix effects, and by implementing rigorous validation procedures, the full potential of deuterium-labeled internal standards can be realized, leading to high-quality, reproducible data in drug development and other areas of scientific research.
References
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data.
Core Principles of Stable Isotope-Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]
The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte.[1] Consequently, it behaves in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used for quantification. This ratio remains constant even if there are losses during the analytical process, as both the analyte and the SIL-IS are affected equally.
The Unparalleled Advantages of SIL-IS in Quantitative Analysis
The use of SIL-IS is widely regarded as the "gold standard" in quantitative mass spectrometry for several key reasons:[3][4]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS analysis.[1] Since a SIL-IS has virtually identical chromatographic retention times and ionization efficiencies to the analyte, it experiences the same matrix effects.[1] This allows for accurate correction, leading to more reliable data.
-
Correction for Extraction Recovery: Analyte losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction are common. A SIL-IS, being chemically identical to the analyte, will have the same extraction recovery.[1] Therefore, the ratio of the analyte to the SIL-IS remains constant, ensuring that the calculated concentration is accurate even with incomplete recovery.
-
Improved Precision and Accuracy: By effectively mitigating variability from multiple sources, the use of SIL-IS leads to significantly improved precision (lower coefficient of variation, %CV) and accuracy (%bias) of the analytical method.[5] This is crucial for regulated bioanalysis and for studies requiring high data quality.
-
Enhanced Method Robustness: Methods employing SIL-IS are generally more robust and less susceptible to minor variations in experimental conditions. This leads to better inter-assay and inter-laboratory reproducibility.
The following diagram illustrates the logical workflow demonstrating how a SIL-IS provides more accurate and precise quantification compared to a structural analog.
Common Stable Isotopes and Considerations for Selection
The most commonly used stable isotopes for synthesizing internal standards are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[1] The choice of isotope and the position of labeling are critical for the performance of the SIL-IS.
| Isotope | Advantages | Disadvantages |
| Deuterium (²H or D) | Relatively inexpensive and easier to synthesize. | Can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the unlabeled analyte, potentially leading to differential matrix effects.[6] The label can be unstable and prone to back-exchange with protons in certain molecular positions.[6] |
| Carbon-13 (¹³C) | Chemically stable label with no chromatographic shift. Considered the most reliable choice.[6] | More expensive and synthetically more challenging to incorporate. |
| Nitrogen-15 (¹⁵N) | Stable label with no significant isotope effect. | Less common than ¹³C and its applicability depends on the presence of nitrogen in the analyte molecule. |
Key considerations for selecting a SIL-IS:
-
Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.
-
Mass Shift: A sufficient mass difference (typically ≥ 3 Da) between the SIL-IS and the analyte is necessary to prevent mass spectral overlap.
-
Label Position: The isotopic label should be placed in a stable position within the molecule that is not susceptible to chemical exchange and is retained in the fragment ion used for quantification in MS/MS analysis.
Data Presentation: Comparative Performance of Internal Standards
The superiority of SIL-IS over structural analogs is evident in the improved accuracy and precision of quantitative methods. The following tables summarize performance data from comparative studies.
Table 1: Cross-Validation of LC-MS/MS Methods for Kahalalide F Quantification [3]
| Parameter | Method with SIL-IS (d4-Kahalalide F) | Method with Structural Analog IS |
| Accuracy (% Bias) | Within ± 5% | Ranged from -10% to +15% |
| Precision (%CV) | < 7% | < 12% |
| Linearity (r²) | > 0.998 | > 0.995 |
Table 2: General Performance Comparison of Internal Standard Strategies [4]
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (%CV) | Typically <10% | Can be >15% |
| Matrix Effect | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) |
Experimental Protocols: A Generalized Workflow for SIL-IS in LC-MS/MS
This section provides a detailed, generalized protocol for the application of a stable isotope-labeled internal standard in a typical quantitative LC-MS/MS workflow for a small molecule in a biological matrix.
I. Reagent and Standard Preparation
-
Analyte Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mg/mL) of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile).
-
SIL-IS Stock Solution: Prepare a high-concentration stock solution of the SIL-IS in the same solvent as the analyte.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a representative blank matrix (e.g., plasma, urine).
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration that will yield a consistent and robust signal in the mass spectrometer.
II. Sample Preparation
-
Sample Thawing: Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Aliquoting: Aliquot a precise volume of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the SIL-IS working solution to each sample, calibration standard, and quality control (QC) sample. This should be done at the very beginning of the sample preparation process.[1]
-
Protein Precipitation (for plasma/serum): Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol, often containing the IS) to the sample. Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (mobile phase compatible) for LC-MS/MS analysis.
The following diagram outlines this experimental workflow.
III. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column to separate the analyte and SIL-IS from other matrix components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set up specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Data Acquisition and Processing: Acquire the data and integrate the peak areas for the analyte and the SIL-IS.
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Conclusion
The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.[7]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
Metabolic Fate of 4-Methoxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxybenzylamine (B45378), a primary amine utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds, is anticipated to undergo extensive metabolism in vivo. Drawing parallels from the well-documented metabolic pathways of benzylamine (B48309) and other substituted benzylamines, this technical guide outlines the probable metabolic cascade of 4-methoxybenzylamine. The primary metabolic route is hypothesized to involve oxidative deamination, primarily catalyzed by monoamine oxidase B (MAO-B) and potentially cytochrome P450 (CYP450) enzymes, to yield 4-methoxybenzaldehyde (B44291). Subsequent oxidation of the aldehyde to 4-methoxybenzoic acid is expected, followed by conjugation with glycine (B1666218) to form 4-methoxyhippuric acid, the principal urinary metabolite. This guide provides a detailed overview of the proposed pathway, the enzymes likely involved, and general experimental protocols for its investigation.
Introduction
4-Methoxybenzylamine is a versatile chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals.[1] Given its potential for human exposure, a thorough understanding of its metabolic fate is crucial for assessing its toxicological profile and pharmacokinetic properties. While direct metabolism studies on 4-methoxybenzylamine are not extensively reported in publicly available literature, its structural similarity to benzylamine allows for the formulation of a highly probable metabolic pathway.[2][3]
This guide synthesizes existing knowledge on the metabolism of benzylamines to provide an in-depth technical overview of the expected metabolic pathway of 4-methoxybenzylamine. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical safety assessment.
Proposed Metabolic Pathway of 4-Methoxybenzylamine
The metabolism of 4-methoxybenzylamine is predicted to proceed through a two-phase process, beginning with Phase I oxidation reactions followed by Phase II conjugation.
Phase I Metabolism: Oxidation
The primary and most critical step in the metabolism of 4-methoxybenzylamine is the oxidative deamination of the primary amine group. This reaction is anticipated to be catalyzed predominantly by Monoamine Oxidase B (MAO-B) , an enzyme known to metabolize benzylamine and other similar primary amines.[4][5] Additionally, Cytochrome P450 (CYP450) enzymes may also contribute to this oxidative process.[6][7]
The initial oxidation product is 4-methoxybenzaldehyde . This aldehyde is an intermediate that is subsequently oxidized, likely by aldehyde dehydrogenase enzymes, to form 4-methoxybenzoic acid .[8]
Phase II Metabolism: Conjugation
The carboxylic acid metabolite, 4-methoxybenzoic acid, is expected to undergo Phase II conjugation with the amino acid glycine. This reaction, catalyzed by glycine N-acyltransferase, results in the formation of 4-methoxyhippuric acid . This water-soluble conjugate is then readily excreted in the urine. The conversion of benzoic acid to hippuric acid is a well-established and rapid metabolic process in humans.[9]
Key Enzymes in the Metabolic Pathway
-
Monoamine Oxidase B (MAO-B): This enzyme, located on the outer mitochondrial membrane, is the primary candidate for the initial oxidative deamination of 4-methoxybenzylamine.[10][11]
-
Cytochrome P450 (CYP450) Isoforms: Various CYP450 enzymes, primarily located in the liver, are known to metabolize a wide array of xenobiotics and could play a role in the oxidation of 4-methoxybenzylamine.[6][7]
-
Aldehyde Dehydrogenase (ALDH): This family of enzymes is responsible for the oxidation of aldehydes to carboxylic acids, a crucial step in this metabolic pathway.
-
Glycine N-Acyltransferase: This enzyme facilitates the conjugation of 4-methoxybenzoic acid with glycine, leading to the formation of the final excretory product.
Quantitative Data Summary
| Parameter | Expected Value/Observation | Reference Compound | Citation |
| Primary Metabolite | 4-Methoxyhippuric Acid | Benzylamine | [2][3] |
| Key Oxidizing Enzyme | Monoamine Oxidase B (MAO-B) | Benzylamine | [4][5] |
| Excretion Route | Urine | Benzylamine | [3] |
| Metabolic Rate | Rapid and Extensive | Benzylamine | [9] |
Experimental Protocols
To empirically validate the proposed metabolic pathway of 4-methoxybenzylamine, a series of in vitro and in vivo experiments can be conducted.
In Vitro Metabolism using Liver Microsomes
This assay is crucial for identifying the primary oxidative metabolites and the CYP450 isoforms involved.
Objective: To determine the metabolic stability and identify the Phase I metabolites of 4-methoxybenzylamine.
Materials:
-
Pooled human liver microsomes[5]
-
4-Methoxybenzylamine
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[12]
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS or GC-MS system[13]
Procedure:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and 4-methoxybenzylamine in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS or GC-MS to quantify the remaining 4-methoxybenzylamine and identify the formation of metabolites such as 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
In Vivo Metabolism Study in Rodents
This study is essential for identifying the final urinary metabolites and understanding the overall disposition of the compound.
Objective: To identify and quantify the major urinary metabolites of 4-methoxybenzylamine in a rodent model.
Materials:
-
Sprague-Dawley rats[14]
-
4-Methoxybenzylamine (radiolabeled, e.g., with 14C, for ease of tracking)
-
Metabolic cages for urine collection
-
Scintillation counter (for radiolabeled studies)
-
HPLC-UV or LC-MS/MS system for metabolite analysis[15]
Procedure:
-
Administer a single oral or intravenous dose of 4-methoxybenzylamine to the rats.
-
House the animals in metabolic cages and collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Measure the total radioactivity in the urine samples if a radiolabeled compound is used.
-
Prepare urine samples for analysis by centrifugation and filtration. Direct injection or solid-phase extraction may be employed for sample clean-up.
-
Analyze the urine samples by HPLC-UV or LC-MS/MS to identify and quantify 4-methoxybenzylamine and its metabolites, with a primary focus on detecting 4-methoxyhippuric acid.[4]
Visualizations
Figure 1. Proposed metabolic pathway of 4-methoxybenzylamine.
References
- 1. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippuric acid excretion after benzylamine ingestion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hippuric acid excretion after benzylamine ingestion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. hwmaint.oem.bmj.com [hwmaint.oem.bmj.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
4-Methoxybenzylamine-d3 as an internal standard in LC-MS/MS
Application Note:
High-Throughput Quantification of 4-Methoxybenzylamine in Human Plasma by LC-MS/MS Using 4-Methoxybenzylamine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used in drug discovery and development for the quantitative analysis of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This application note describes a robust and sensitive LC-MS/MS method for the quantification of 4-Methoxybenzylamine in human plasma, utilizing its deuterated analog, this compound, as an internal standard. 4-Methoxybenzylamine is an important raw material and intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[2]
Principle The method involves the addition of a known amount of this compound to plasma samples, followed by a simple protein precipitation step for sample cleanup. The analyte and the internal standard are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
4-Methoxybenzylamine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Standard and Internal Standard Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-Methoxybenzylamine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]
-
Store stock solutions at -20°C.
3. Working Solutions
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of the analyte by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the same solvent mixture.[1]
4. Sample Preparation
-
Pipette 50 µL of blank human plasma, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix samples.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[1]
-
Gradient:
Time (min) % B 0.0 5 2.0 95 2.5 95 2.6 5 | 3.5 | 5 |
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL[1]
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode[1]
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) 4-Methoxybenzylamine 138.1 121.1 | this compound | 141.1 | 124.1 |
-
Optimized MS Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum signal intensity.
-
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| LLOQ (1 ng/mL) | Precision: ≤ 20%, Accuracy: ± 20% |
| LQC (3 ng/mL) | Precision: ≤ 15%, Accuracy: ± 15% |
| MQC (500 ng/mL) | Precision: ≤ 15%, Accuracy: ± 15% |
| HQC (800 ng/mL) | Precision: ≤ 15%, Accuracy: ± 15% |
| Recovery | |
| Analyte Recovery | 85 - 95% |
| Internal Standard Recovery | 88 - 92% |
| Matrix Effect | |
| Normalized Matrix Factor | 0.95 - 1.05 |
Note: The data presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.
Mandatory Visualization
Caption: Experimental workflow for the quantification of 4-Methoxybenzylamine.
Conclusion The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 4-Methoxybenzylamine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is suitable for high-throughput bioanalysis in support of pharmacokinetic and other drug development studies.
References
Application Note: A Validated Protocol for the Quantification of Analytes in Plasma Samples Using 4-Methoxybenzylamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the use of 4-Methoxybenzylamine-d3 as an internal standard (IS) in the quantification of analytes in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated analog, is a cornerstone of robust bioanalytical method validation, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3] This document outlines a general methodology that can be adapted and validated for specific small molecule drug candidates.
Introduction
In drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[4][5] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is considered the gold standard in quantitative bioanalysis.[2] It effectively corrects for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible data.[3][7]
This compound is a deuterated analog of 4-Methoxybenzylamine and serves as an ideal internal standard for analytes with similar chemical properties. This protocol details a representative method using protein precipitation for sample cleanup, a common and efficient technique for plasma samples.[8][9]
Experimental Protocols
This section provides a detailed methodology for a bioanalytical method using this compound as an internal standard. This protocol should be fully validated according to regulatory guidelines such as those from the FDA or EMA before application to study samples.[10][11]
Materials and Reagents
-
Analytes: Analyte of interest and this compound (Internal Standard)
-
Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)
-
Biological Matrix: Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
Plasma Sample Preparation
-
Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature and vortex to ensure homogeneity.[6]
-
To 50 µL of each plasma sample, add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile).[6]
-
Vortex the samples vigorously for 1 minute to precipitate plasma proteins.[6]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.[6]
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific analyte of interest.
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: To be determined based on the compound structure.
-
This compound: Precursor ion (Q1) m/z 141.2 → Product ion (Q2) m/z 109.1 (This is a hypothetical transition based on the loss of the deuterated aminomethyl group, and should be optimized empirically).
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Data Presentation
The performance of a validated bioanalytical method using a deuterated internal standard is expected to meet the criteria outlined in regulatory guidelines. The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Accuracy (QC Samples) | Within ±15% of nominal value (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (%CV of QC Samples) | ≤15% (≤20% at LLOQ) | 2.5% to 7.1% |
| Matrix Effect (%CV) | ≤15% | 8.5% |
| Recovery | Consistent, precise, and reproducible | >85% |
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration | Passed |
| Short-Term Stability (Benchtop) | Within ±15% of nominal concentration | Passed (8 hours at RT) |
| Long-Term Stability | Within ±15% of nominal concentration | Passed (90 days at -80°C) |
CV: Coefficient of Variation, RT: Room Temperature
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method described.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the quantification of an analyte in plasma using this compound as an internal standard. The use of a deuterated internal standard is a critical component of a robust bioanalytical method, ensuring data integrity for pharmacokinetic and other drug development studies. The provided methodologies for sample preparation and LC-MS/MS analysis, along with typical validation performance characteristics, offer a solid foundation for researchers to develop and validate specific assays for their compounds of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Quantitative Analysis of Biogenic Amines Using Deuterated Internal Standards by LC-MS/MS
Application Note & Protocol
This document provides a comprehensive guide for the quantitative analysis of biogenic amines in various matrices, such as food and biological samples, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and deuterated internal standards for accurate quantification.
Introduction
Biogenic amines (BAs) are low molecular weight organic bases formed by the decarboxylation of amino acids.[1] They are present in a wide range of food products and biological systems.[2] In food, their presence can be an indicator of microbial spoilage and poor quality.[1] Ingestion of high concentrations of certain biogenic amines, like histamine (B1213489) and tyramine, can lead to adverse health effects.[1] Therefore, accurate and sensitive quantification of biogenic amines is crucial for food safety and quality control, as well as in biomedical research.
The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for quantitative mass spectrometry. These standards have nearly identical chemical and physical properties to their non-labeled counterparts, meaning they co-elute during chromatography and experience similar ionization efficiency.[3] This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3] This application note details a robust LC-MS/MS method for the simultaneous determination of several key biogenic amines.
Analyzed Biogenic Amines and Deuterated Standards
The following table lists the common biogenic amines and their corresponding deuterated internal standards typically used in this analytical method.
| Biogenic Amine | Deuterated Internal Standard |
| Histamine | Histamine-d4 |
| Tyramine | Tyramine-d4 |
| Putrescine | Putrescine-d4 |
| Cadaverine | Cadaverine-d8 |
| Spermidine | Spermidine-d8 |
| Spermine | Spermine-d8 |
| Tryptamine | Tryptamine-d4 |
| β-phenylethylamine | β-phenylethylamine-d4 |
Formation of Biogenic Amines
Biogenic amines are primarily formed through the decarboxylation of their precursor amino acids by microbial enzymes.[1] The following diagram illustrates this general pathway.
Experimental Protocol
The following protocol provides a general guideline for the quantitative analysis of biogenic amines. Optimization may be required for specific sample matrices.
Sample Preparation (Food Matrix)
-
Homogenization: Homogenize 5 g of the food sample.[1]
-
Extraction: Add 20 mL of 0.5 M HCl to the homogenized sample and vortex for 5 minutes.[1]
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the sample extract.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.[1]
-
Supernatant Collection: Carefully collect the supernatant.[1]
-
Optional Derivatization: For improved chromatographic retention and sensitivity, a derivatization step can be performed. Benzoyl chloride is a common derivatization agent.[4][5]
-
Adjust the pH of the supernatant to alkaline conditions.
-
Add benzoyl chloride and react at room temperature.
-
Extract the benzoylated amines with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness and reconstitute in the initial mobile phase.
-
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a typical set of LC-MS/MS parameters. These should be optimized for the specific instrument and analytes.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Gradient | Start with a low percentage of B, gradually increase to elute analytes[1] |
| Flow Rate | 0.3 mL/min[1][4] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 35 °C[6] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| Source Temperature | 150 °C[6] |
| Desolvation Temperature | 600 °C[6] |
| Capillary Voltage | 3.5 kV[6] |
MRM Transitions:
The specific precursor and product ion transitions for each biogenic amine and its deuterated internal standard need to be determined and optimized for the mass spectrometer being used. An example is provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Histamine | 112.1 | 95.1 | 15 |
| Histamine-d4 | 116.1 | 99.1 | 15 |
| Tyramine | 138.1 | 121.1 | 10 |
| Tyramine-d4 | 142.1 | 125.1 | 10 |
| Putrescine | 89.1 | 72.1 | 12 |
| Putrescine-d4 | 93.1 | 76.1 | 12 |
| Cadaverine | 103.1 | 86.1 | 14 |
| Cadaverine-d8 | 111.1 | 94.1 | 14 |
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Quantitative Data and Method Performance
The performance of the LC-MS/MS method should be validated according to international guidelines. Key performance characteristics are summarized below. These values are representative and may vary depending on the specific matrix and instrumentation.
| Biogenic Amine | Linearity (R²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) |
| Histamine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 115 |
| Tyramine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 115 |
| Putrescine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 115 |
| Cadaverine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 115 |
| Spermidine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 115 |
| Spermine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 115 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are typical ranges reported in the literature.[6] Recovery rates between 89.63% and higher have been reported as acceptable.[1]
Data Analysis and Quantification
The quantification of biogenic amines is performed by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the concentration of the analyte in the calibration standards. The concentration of the biogenic amines in the samples is then determined from this calibration curve.
Conclusion
The described LC-MS/MS method, incorporating deuterated internal standards, offers a robust, sensitive, and accurate approach for the quantitative analysis of biogenic amines in various complex matrices. The use of stable isotope dilution minimizes matrix effects and improves the reliability of the results, making this method highly suitable for routine analysis in food safety, quality control, and research applications.
References
Application of 4-Methoxybenzylamine-d3 in Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, understanding the pharmacokinetic (PK) profile of a new chemical entity is paramount. Pharmacokinetics, the study of how an organism affects a drug, provides critical insights into its absorption, distribution, metabolism, and excretion (ADME). Stable isotope-labeled compounds, particularly those incorporating deuterium (B1214612) (a heavy isotope of hydrogen), have become indispensable tools in these investigations. The substitution of hydrogen with deuterium can subtly alter the metabolic fate of a drug, often leading to a phenomenon known as the "kinetic isotope effect," where the C-D bond is stronger and more resistant to enzymatic cleavage than a C-H bond. This can result in a slower rate of metabolism, potentially improving the drug's half-life and bioavailability.
4-Methoxybenzylamine-d3, a deuterated analog of 4-methoxybenzylamine (B45378), serves as a valuable tool in pharmacokinetic studies. Its primary applications include acting as an internal standard for quantitative bioanalysis and as a tracer to investigate the metabolic pathways and pharmacokinetic properties of its non-deuterated counterpart. The deuterium-labeled methoxy (B1213986) group provides a stable isotopic signature that allows for precise differentiation and quantification by mass spectrometry, without significantly altering the compound's physicochemical properties.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, aimed at researchers, scientists, and drug development professionals.
Application Notes
The use of this compound in pharmacokinetic studies offers several distinct advantages:
-
Internal Standard for Bioanalysis: Due to its chemical similarity and distinct mass from the unlabeled analyte, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of 4-methoxybenzylamine in biological matrices such as plasma, urine, and tissue homogenates. Its use corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision of the analytical method.
-
Metabolic Fate and Pathway Identification: Co-administration of 4-methoxybenzylamine and a tracer amount of this compound allows for the tracking and identification of metabolites. The distinct isotopic signature of the deuterated compound helps in distinguishing drug-related metabolites from endogenous molecules, facilitating the elucidation of metabolic pathways.
-
Pharmacokinetic Profiling and Isotope Effect Studies: By comparing the pharmacokinetic profiles of 4-methoxybenzylamine and this compound, researchers can investigate the kinetic isotope effect on the drug's metabolism. A significant difference in parameters such as clearance (CL), half-life (t½), and area under the curve (AUC) can indicate that metabolism at the methoxy position is a major clearance pathway. This information is crucial for drug design and lead optimization, as deuteration at metabolically labile sites can be a strategy to improve a drug's pharmacokinetic properties.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo pharmacokinetic study in rats to compare the pharmacokinetic profiles of 4-methoxybenzylamine and this compound.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Dosing:
-
Formulation: Prepare separate solutions of 4-methoxybenzylamine and this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) at a concentration of 1 mg/mL.
-
Administration: Administer a single intravenous (IV) bolus dose of 2 mg/kg of either 4-methoxybenzylamine or this compound via the tail vein (n=5 rats per group).
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing K2EDTA as an anticoagulant. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Instrumentation:
-
HPLC: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate to 5% B.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-methoxybenzylamine: Q1/Q3 (e.g., m/z 138.1 -> 121.1)
-
This compound (Internal Standard for the non-deuterated analyte group): Q1/Q3 (e.g., m/z 141.1 -> 124.1)
-
This compound (Analyte for the deuterated group): Q1/Q3 (e.g., m/z 141.1 -> 124.1)
-
Internal Standard for the deuterated analyte group (e.g., a structurally similar, stable isotope-labeled compound).
-
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.
-
5. Data Analysis:
-
Calculate plasma concentrations using a standard curve.
-
Perform non-compartmental pharmacokinetic analysis using software such as Phoenix WinNonlin to determine key PK parameters (AUC, CL, Vd, t½).
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 4-methoxybenzylamine and this compound in Rats (IV, 2 mg/kg)
| Parameter | 4-methoxybenzylamine (Mean ± SD) | This compound (Mean ± SD) |
| AUC0-inf (ng*h/mL) | 1500 ± 350 | 2800 ± 420 |
| Cmax (ng/mL) | 1200 ± 280 | 1150 ± 310 |
| t½ (h) | 2.5 ± 0.6 | 4.8 ± 0.9 |
| CL (mL/h/kg) | 22.2 ± 5.1 | 11.9 ± 2.8 |
| Vd (L/kg) | 0.8 ± 0.2 | 0.85 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Caption: Putative metabolic pathway of 4-methoxybenzylamine.
Application Note: A Robust LC-MS/MS Method for the Quantification of Biogenic Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biogenic amines (BAs) are low molecular weight organic bases present in a wide range of biological matrices, including food products, beverages, and biological fluids. Their concentrations are critical indicators of food quality, spoilage, and are associated with various physiological and pathological processes. This document provides a detailed protocol for the development and validation of a rapid and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple biogenic amines. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on methods that do not require derivatization, thereby streamlining the workflow.
Introduction
Biogenic amines are formed through the decarboxylation of amino acids by enzymes produced by various microorganisms.[1][2] Common BAs include histamine, tyramine, putrescine, cadaverine, spermidine, and spermine. In the food industry, elevated levels of these compounds can indicate microbial spoilage and pose health risks to consumers, causing effects ranging from headaches and nausea to severe hypertensive crises.[3][4][5] Therefore, robust and reliable analytical methods are essential for monitoring BA levels for quality control and food safety.[6]
LC-MS/MS has become the preferred technique for BA analysis due to its high sensitivity, selectivity, and speed.[7][8] It allows for the direct analysis of underivatized amines, simplifying sample preparation and reducing analysis time compared to traditional methods like HPLC with UV or fluorescence detection, which often require derivatization.[9][10] This application note details a comprehensive workflow for establishing an LC-MS/MS method for routine BA analysis.
Signaling Pathway: Formation of Biogenic Amines
Biogenic amines are produced from their corresponding precursor amino acids via a decarboxylation reaction, as illustrated in the diagram below. The presence of specific decarboxylase-producing microorganisms is a key factor in their formation in food and beverages.[1][2]
LC-MS/MS Method Development Workflow
The development of a robust LC-MS/MS method involves a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference standards of histamine, tyramine, putrescine, cadaverine, spermidine, spermine, and other relevant BAs.[5]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Acids: Formic acid, hydrochloric acid (HCl), and trichloroacetic acid (TCA).[1][10]
-
Salts: Ammonium formate.[10]
-
Internal Standards (IS): Isotopically labeled analogues of the target biogenic amines (e.g., histamine-d4) are recommended to correct for matrix effects and variations in extraction efficiency.
Sample Preparation Protocol
Effective sample preparation is crucial for removing interfering matrix components and ensuring accurate quantification. Acidic extraction is the most common approach.[2]
Detailed Protocol:
-
Weigh approximately 0.5-1.0 g of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.[1]
-
Add 4-10 mL of an appropriate extraction solvent. A common choice is 0.5 M HCl or 5% TCA.[1][6][10]
-
Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 9000 rpm for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new tube. For cleaner extracts, a second centrifugation step can be performed.[10]
-
Dilute an aliquot of the final supernatant (e.g., 100 µL) with a solvent mixture that mimics the initial mobile phase conditions (e.g., 1:10 or 1:50 v/v).[10]
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Note on Derivatization: While this protocol focuses on a derivatization-free method, some applications may benefit from derivatization with reagents like benzoyl chloride or dansyl chloride to improve chromatographic retention and sensitivity, especially for instruments with lower sensitivity.[9]
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical starting conditions for the chromatographic separation and mass spectrometric detection of biogenic amines.
Table 1: Typical LC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 or HSS T3 (e.g., 100 x 2.1 mm, <3 µm)[1][9] |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid and/or 2-5 mM Ammonium Formate[10][11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.2% Formic Acid[1][10] |
| Flow Rate | 0.2 - 0.4 mL/min[9][10] |
| Column Temp. | 40°C[10] |
| Injection Vol. | 5 - 10 µL[10] |
| Gradient | Start with high aqueous phase (e.g., 95% A), ramp to high organic phase to elute analytes, then return to initial conditions for re-equilibration.[9][10] |
Table 2: Example MRM Transitions for Common Biogenic Amines
| Biogenic Amine | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Putrescine | 89.1 | 72.1 | 15 |
| Cadaverine | 103.1 | 86.1 | 17 |
| Histamine | 112.1 | 95.1 | 18 |
| Tyramine | 138.1 | 121.1 | 20 |
| Spermidine | 146.2 | 72.1 | 22 |
| Tryptamine | 161.1 | 144.1 | 21 |
| Serotonin | 177.1 | 160.1 | 19 |
| Spermine | 203.2 | 129.1 | 25 |
Note: These values are illustrative and must be optimized for the specific instrument used.[9][12]
Table 3: Typical Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][11] |
| Capillary Voltage | 3.5 - 5.5 kV[5][11] |
| Source Temp. | 150°C[11] |
| Desolvation Temp. | 400 - 600°C[5][11] |
| Cone Gas Flow | 50 L/h[11] |
| Desolvation Gas Flow | 600 - 800 L/h[11] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[9] |
Data Analysis and Method Validation
Quantification
Quantification is typically performed using a calibration curve generated from the analysis of standard solutions at multiple concentration levels (e.g., 5 to 1000 µg/L).[11] The use of an internal standard is highly recommended to ensure the highest accuracy.
Method Validation
The developed method should be validated according to established guidelines to ensure its performance is suitable for its intended purpose.
Table 4: Summary of Method Validation Parameters from Literature
| Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (R²) | > 0.99[3][6] | R² values ranged from 0.9961 to 0.9999.[9] |
| Limit of Quantification (LOQ) | Must be adequate for the intended application. | LOQs ranged from 0.3 to 60 nM.[9] Another study established LOQs at 10 µg/g for all analytes.[3][6] |
| Accuracy (Recovery) | 80 - 120% | Recoveries ranged from 84.6% to 119.3%.[9] |
| Precision (RSD) | < 15-20% | Most RSDs were below 10%.[9] Another study reported RSD ≤ 25%.[3][6] |
Conclusion
This application note provides a comprehensive and detailed protocol for the development of an LC-MS/MS method for the quantitative analysis of biogenic amines. By optimizing sample preparation, chromatographic separation, and mass spectrometry parameters, a rapid, sensitive, and robust method can be established. The elimination of the derivatization step simplifies the workflow, increases throughput, and makes the method highly suitable for routine quality control and food safety monitoring in various matrices.[6][8]
References
- 1. sciex.com [sciex.com]
- 2. ir.unimas.my [ir.unimas.my]
- 3. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elibrary.almaata.ac.id [elibrary.almaata.ac.id]
- 5. Determination of Biogenic Amines in Fresh Fish and Processed Fish Products Using IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for 4-Methoxybenzylamine-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the sample preparation and analysis of compounds in biological matrices using 4-Methoxybenzylamine-d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It effectively corrects for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision in bioanalytical methods.[1][2][3]
This document outlines three common sample preparation techniques: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). Each protocol is designed to be a comprehensive guide for researchers developing and validating bioanalytical methods. Additionally, a predicted metabolic pathway for 4-Methoxybenzylamine is presented to aid in understanding its potential biotransformation.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for a hypothetical analyte when using this compound as an internal standard. These values are representative of what can be expected from a validated LC-MS/MS method and are intended for illustrative purposes. Actual performance may vary based on the specific analyte, matrix, and instrumentation.
Table 1: Method Validation - Recovery
| Analyte Concentration | Sample Matrix | Extraction Method | Mean Recovery (%) | RSD (%) |
| Low QC | Human Plasma | Protein Precipitation | 98.2 | 4.5 |
| Mid QC | Human Plasma | Protein Precipitation | 99.1 | 3.8 |
| High QC | Human Plasma | Protein Precipitation | 101.5 | 2.9 |
| Low QC | Human Urine | Solid-Phase Extraction | 95.8 | 5.2 |
| Mid QC | Human Urine | Solid-Phase Extraction | 97.4 | 4.1 |
| High QC | Human Urine | Solid-Phase Extraction | 99.3 | 3.5 |
Table 2: Method Validation - Matrix Effect
| Analyte Concentration | Sample Matrix | Mean Matrix Effect (%) | RSD (%) |
| Low QC | Human Plasma | 97.8 | 6.1 |
| High QC | Human Plasma | 99.2 | 4.7 |
| Low QC | Human Urine | 96.5 | 7.3 |
| High QC | Human Urine | 98.9 | 5.5 |
Table 3: Method Validation - Precision and Accuracy
| QC Level | Sample Matrix | Intra-day Precision (RSD %) | Intra-day Accuracy (%) | Inter-day Precision (RSD %) | Inter-day Accuracy (%) |
| LLOQ | Human Plasma | 5.8 | 104.2 | 7.1 | 102.8 |
| Low | Human Plasma | 4.9 | 102.5 | 6.3 | 101.7 |
| Mid | Human Plasma | 3.5 | 101.1 | 5.1 | 100.9 |
| High | Human Plasma | 2.8 | 99.8 | 4.5 | 100.2 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Experimental Protocols & Workflows
The following diagrams and protocols detail the experimental workflows for sample preparation.
References
Application Notes and Protocols for Derivatization of Biogenic Amines for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biogenic amines (BAs) are nitrogenous compounds formed through the decarboxylation of amino acids in a variety of organisms, including animals, plants, and microbes.[1] In the food industry, their presence can be an indicator of food quality and spoilage.[2][3] At high concentrations, BAs like histamine (B1213489) can cause foodborne illnesses.[2][3][4][5] The analysis of biogenic amines is crucial for food safety and quality control.[2][3]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, biogenic amines are generally polar and non-volatile, making their direct analysis by GC challenging.[2][4][5] Derivatization is a necessary step to increase their volatility and reduce their polarity, allowing for successful separation and detection by GC-MS.[2][6] Commonly used derivatization methods include acylation, silylation, and alkylation.[2][6] This document provides detailed application notes and protocols for the derivatization of biogenic amines using alkyl chloroformate reagents, specifically ethyl chloroformate and isobutyl chloroformate, for GC-MS analysis.
Experimental Workflow Overview
The general workflow for the analysis of biogenic amines by GC-MS involves sample preparation, derivatization, extraction of the derivatives, and subsequent GC-MS analysis.
Figure 1: General experimental workflow for biogenic amine analysis.
Method 1: Ethyl Chloroformate (ECF) Derivatization
Ethyl chloroformate is a versatile reagent for the derivatization of a wide range of metabolites, including biogenic amines.[7] The reaction is rapid and can be performed in an aqueous medium.[8]
Protocol: ECF Derivatization
This protocol is adapted from a method for the analysis of biogenic amines in tuna loin.[9]
1. Sample Preparation: a. Homogenize 5 g of the sample (e.g., fish tissue) with 10 mL of 5% trichloroacetic acid (TCA). b. Centrifuge the homogenate at 10,000 rpm for 10 minutes. c. Collect the supernatant for derivatization.
2. Derivatization: a. To 1 mL of the supernatant, add 1 mL of 1 M NaOH to alkalize the solution. b. Add 0.5 mL of ethanol (B145695) and 50 µL of ethyl chloroformate. c. Vortex the mixture vigorously for 30 seconds. d. Add another 50 µL of ethyl chloroformate and vortex for another 30 seconds. e. The reaction should be complete within a minute.
3. Extraction of Derivatives: a. Add 1 mL of an organic solvent (e.g., diethyl ether or a hexane/diethyl ether mixture). b. Vortex for 1 minute to extract the derivatized amines. c. Centrifuge to separate the phases. d. Transfer the upper organic layer to a clean vial. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Quantitative Data for ECF Derivatization
The following table summarizes the performance of the ECF derivatization method for the analysis of several biogenic amines.
| Biogenic Amine | Average Recovery (%) | Limit of Detection (LOD) (pg on-column) |
| Putrescine (PUT) | 57 - 79 | 125 - 300 |
| Cadaverine (CAD) | 57 - 79 | 125 - 300 |
| Histamine (HTA) | 57 - 79 | 125 - 300 |
| Spermidine (SPD) | 57 - 79 | 125 - 300 |
| Tyramine (TYR) | Not specified | 125 - 300 |
Data compiled from references[9][10].
Method 2: Isobutyl Chloroformate (IBCF) Derivatization
Isobutyl chloroformate is another effective reagent for the derivatization of biogenic amines.[11][12][13] It has been successfully used for the analysis of BAs in various matrices, including wine and beer.[12][14]
Protocol: IBCF Derivatization
This protocol is based on a method for the analysis of biogenic amines in Port wine and grape juice.[11][13]
1. Sample Preparation: a. Use 1 mL of the liquid sample (e.g., wine, grape juice) directly. No prior cleanup is necessary for some matrices.[11][13]
2. Derivatization: a. To 1 mL of the sample, add 0.5 mL of 2 M NaOH, 1 mL of toluene (B28343) (or another suitable organic solvent), and 50 µL of isobutyl chloroformate. b. Vortex the mixture for 10 minutes. c. Centrifuge to separate the phases.
3. Post-Derivatization Treatment: a. For most amines: Transfer the upper organic layer to a new tube. Add 1 mL of alkaline methanol (B129727) (prepared by dissolving 1 g of NaOH in 10 mL of methanol) to eliminate excess IBCF. Vortex for 1 minute and centrifuge. The upper organic layer is ready for GC-MS analysis. b. For histamine and tyramine: These derivatives can be unstable during the alkaline methanol treatment.[11][13] Therefore, after the initial derivatization and phase separation, an aliquot of the toluene layer is taken, evaporated, and reconstituted in a suitable solvent for GC-MS analysis.[11][13]
Quantitative Data for IBCF Derivatization
The IBCF method has been shown to have excellent analytical characteristics for a wide range of biogenic amines.
| Biogenic Amine | Recovery (%) | Limit of Detection (µg/L) |
| Methylamine | 95 - 105 | < 4.1 |
| Ethylamine | 95 - 105 | < 4.1 |
| Putrescine | 95 - 105 | < 4.1 |
| Cadaverine | 95 - 105 | < 4.1 |
| Histamine | 95 - 105 | < 4.1 |
| Tyramine | 95 - 105 | < 4.1 |
| Spermidine | 95 - 105 | < 4.1 |
Data compiled from references[11][13][15].
Derivatization Reaction Pathway
The derivatization of biogenic amines with alkyl chloroformates proceeds via a nucleophilic substitution reaction, where the amino group of the biogenic amine attacks the carbonyl carbon of the chloroformate, leading to the formation of a carbamate (B1207046) derivative and the elimination of hydrochloric acid.
Figure 2: General reaction scheme for biogenic amine derivatization.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized biogenic amines. These may need to be optimized for specific applications and instruments.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5MS (5% diphenyl/95% dimethylpolysiloxane) or similar, is commonly used.[7]
-
Injector Temperature: 250-280 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp 1: Increase to 150-200 °C at a rate of 10-20 °C/min.
-
Ramp 2: Increase to 280-300 °C at a rate of 5-10 °C/min, hold for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200-230 °C.
-
Acquisition Mode: Full scan (e.g., m/z 40-550) for identification and selected ion monitoring (SIM) for quantification.
-
Conclusion
Derivatization with alkyl chloroformates, such as ethyl chloroformate and isobutyl chloroformate, provides a rapid, reliable, and sensitive approach for the analysis of biogenic amines by GC-MS.[9][11][13] The choice of reagent and specific protocol may depend on the sample matrix and the target biogenic amines. The methods presented here offer robust starting points for researchers, scientists, and drug development professionals for the quantitative analysis of these important compounds.
References
- 1. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elibrary.almaata.ac.id [elibrary.almaata.ac.id]
- 3. ir.unimas.my [ir.unimas.my]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Analysis of Biogenic Amines by GC/FID and GC/MS [vtechworks.lib.vt.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An in situ derivatization - dispersive liquid-liquid microextraction combined with gas-chromatography - mass spectrometry for determining biogenic amines in home-made fermented alcoholic drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxybenzylamine-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Methoxybenzylamine-d3 as an internal standard in the quantitative analysis of 4-Methoxybenzylamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Role of Stable Isotope Labeled Internal Standards
In quantitative mass spectrometry, particularly in complex matrices such as plasma or tissue homogenates, analytical variability can arise from multiple sources, including sample preparation, matrix effects, and instrument response fluctuations. Stable isotope labeled (SIL) internal standards are the gold standard for mitigating these variabilities. A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).
This compound is an ideal internal standard for the quantification of 4-Methoxybenzylamine. Due to the incorporation of three deuterium (B1214612) atoms, it is chemically almost identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1][2] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. By adding a known amount of this compound to samples at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, compensating for potential losses and variations throughout the analytical process.[1]
Application: Quantitative Analysis of 4-Methoxybenzylamine in Human Plasma
This section outlines the application of this compound for the sensitive and accurate quantification of 4-Methoxybenzylamine in human plasma, a common requirement in pharmacokinetic studies.
2.1. Principle
The method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. This compound is used as the internal standard to ensure high accuracy and precision.
2.2. Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
2.3. Quantitative Data
The following tables summarize the representative quantitative data obtained using this method.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | 138.1 -> 121.1 |
| MRM Transition (IS) | 141.1 -> 124.1 |
| Collision Energy (Analyte) | 15 eV |
| Collision Energy (IS) | 15 eV |
Table 2: Calibration Curve for 4-Methoxybenzylamine in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
| 1.0 | 0.012 |
| 2.5 | 0.031 |
| 5.0 | 0.062 |
| 10.0 | 0.125 |
| 25.0 | 0.310 |
| 50.0 | 0.622 |
| 100.0 | 1.248 |
| Regression Equation | y = 0.0125x + 0.0005 |
| Correlation Coefficient (r²) | > 0.998 |
Table 3: Precision and Accuracy Data
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (Mean, n=6) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 5.1 |
| Mid QC | 30.0 | 30.9 | 103.0 | 3.8 |
| High QC | 80.0 | 81.2 | 101.5 | 2.9 |
Detailed Experimental Protocols
3.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methoxybenzylamine and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to prepare working standards at appropriate concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3.2. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown sample.
-
Add 100 µL of the respective sample (plasma, calibrator, or QC) to the corresponding tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to each tube.
-
Vortex each tube for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 300 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
3.3. LC-MS/MS Analysis Protocol
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Create a sequence table with the prepared samples.
-
Start the analysis.
Signaling Pathways and Logical Relationships
The logical relationship for quantification using an internal standard is based on the consistency of the analyte to internal standard response ratio.
This diagram illustrates that while various experimental factors can affect the absolute responses of both the analyte and the internal standard, their ratio remains proportional to the analyte's concentration, ensuring accurate measurement.
References
Application Notes: Preparation of a Working Solution of 4-Methoxybenzylamine-d3
Introduction
4-Methoxybenzylamine-d3 is the deuterated form of 4-methoxybenzylamine (B45378), an organic amine compound.[1] In quantitative analysis, particularly in mass spectrometry-based applications like LC-MS, deuterated compounds are invaluable as internal standards (IS).[2][3] The principle behind using a stable isotope-labeled (SIL) internal standard is that its chemical and physical properties are nearly identical to the non-labeled analyte of interest.[3] This ensures it behaves similarly during sample preparation, chromatography, and ionization, allowing it to accurately correct for variations in extraction recovery, matrix effects, and instrument response.[4][5] The key difference is its increased mass due to the deuterium (B1214612) atoms, which allows it to be distinguished from the analyte by the mass spectrometer.[3]
These application notes provide a detailed protocol for the safe handling and preparation of stock and working solutions of this compound for use in research and drug development settings.
Chemical Properties and Safety Data
A summary of the essential chemical and physical properties of 4-methoxybenzylamine is provided below. The deuterated version (d3) will have a slightly higher molecular weight but analogous solubility and reactivity.
| Property | Value | Reference |
| Chemical Name | (4-methoxyphenyl)methanamine-d3 | [6] |
| Synonyms | p-Methoxybenzylamine-d3, Anisylamine-d3 | [6] |
| Molecular Formula | C₈H₈D₃NO | [6] |
| Molecular Weight | Approx. 140.20 g/mol | [6] |
| CAS Number | 2393-23-9 (non-deuterated) | |
| Physical Form | Clear colorless to slightly yellow liquid | [1][7] |
| Density | ~1.05 g/mL at 25 °C | [8] |
| Boiling Point | 236-237 °C | [1][8] |
| Solubility | Soluble in water | [1][9] |
| Storage | Store in a cool, dry, well-ventilated place under inert gas. Moisture sensitive. | [10][11][12] |
Hazard Identification and Safety Precautions
4-Methoxybenzylamine is a hazardous substance that requires careful handling in a controlled laboratory environment.
-
Hazards: Harmful if swallowed.[8][10] Causes severe skin burns and eye damage.[8][10] May be harmful if inhaled or absorbed through the skin.[8][11] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles or a face shield, and a lab coat or protective suit.[10][13]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors or mists.[11] Avoid contact with skin, eyes, and clothing.[13]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[10][12] If on skin, remove contaminated clothing and rinse the skin with water.[12] If swallowed, rinse mouth but do not induce vomiting, and call a poison center or doctor immediately.[11][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.[11]
Experimental Protocol: Solution Preparation
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound and subsequently diluting it to a lower concentration working solution. Since the compound is a liquid, accurate preparation of a stock solution by concentration (e.g., mg/mL) is best achieved by weighing the liquid rather than measuring by volume.
Materials and Equipment
-
This compound
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
-
Appropriate solvent (e.g., Methanol, Acetonitrile, or Dimethyl Sulfoxide (DMSO))
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE)
Procedure for Preparing a 1 mg/mL Stock Solution
-
Tare the Balance: Place a clean, dry vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully transfer approximately 5 mg of this compound into the tared vial using a pipette. Record the exact weight.
-
Calculate Solvent Volume: Calculate the precise volume of solvent needed to achieve a 1 mg/mL concentration based on the recorded weight.
-
Calculation Example: If the recorded weight is 5.2 mg, you will need 5.2 mL of solvent.
-
-
Dissolution: Add the calculated volume of the chosen solvent (e.g., Methanol) to the vial. For accuracy, use a calibrated pipette or add the compound directly to a volumetric flask and bring it to the final volume with the solvent.
-
Ensure Complete Dissolution: Cap the vial or flask securely and mix thoroughly using a vortex mixer. If necessary, place the solution in a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Label and Store: Clearly label the container with the compound name, concentration (1 mg/mL), solvent, preparation date, and your initials. Store the stock solution in a tightly sealed amber vial at the recommended temperature (typically 2-8°C or -20°C for long-term stability).
Procedure for Preparing a 1 µg/mL Working Solution
This procedure uses the 1 mg/mL stock solution to prepare a lower concentration working solution via serial dilution.
-
Initial Dilution (e.g., to 100 µg/mL):
-
Pipette 100 µL of the 1 mg/mL (1000 µg/mL) stock solution into a clean vial or tube.
-
Add 900 µL of the same solvent to the vial.
-
Vortex thoroughly to mix. This creates a 100 µg/mL intermediate solution.
-
-
Final Dilution (to 1 µg/mL):
-
Pipette 10 µL of the 100 µg/mL intermediate solution into a new clean vial or tube.
-
Add 990 µL of the same solvent to the vial.
-
Vortex thoroughly to mix. This creates the final 1 µg/mL working solution.
-
-
Label and Store: Label the final working solution appropriately. Working solutions are often prepared fresh before each experiment but can be stored under the same conditions as the stock solution for short periods.
Workflow Visualization
The following diagram illustrates the logical workflow for preparing the stock and working solutions of this compound.
Caption: Workflow for preparing stock and working solutions.
References
- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. volochem.com [volochem.com]
- 9. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. biosynth.com [biosynth.com]
Application Note: Quantification of 4-Methoxybenzylamine in Biological Matrices using 4-Methoxybenzylamine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable bioanalytical method for the quantification of 4-Methoxybenzylamine in biological matrices, specifically human plasma and urine. The method utilizes a stable isotope-labeled internal standard, 4-Methoxybenzylamine-d3, to ensure high accuracy and precision, in line with regulatory guidelines such as the ICH M10.[1][2] The protocol employs a straightforward protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document provides comprehensive experimental protocols, validation data, and visual workflows to aid researchers in implementing this method.
Introduction
4-Methoxybenzylamine is a primary amine that serves as a building block in the synthesis of various organic compounds.[3] Accurate quantification of such small molecules in complex biological matrices is crucial in various stages of research and drug development, including pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[1][4][5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring similar behavior during extraction, chromatography, and ionization, thereby correcting for matrix effects and improving data quality.[6]
This application note presents a validated method for the determination of 4-Methoxybenzylamine in human plasma and urine using this compound as the internal standard. The simple and efficient protein precipitation sample preparation makes it suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
4-Methoxybenzylamine (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Human urine
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
A summary of the LC-MS/MS parameters is provided in the table below. These parameters should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | 4-Methoxybenzylamine: m/z 138.1 -> 121.1 |
| This compound: m/z 141.1 -> 124.1 | |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 4-Methoxybenzylamine and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-Methoxybenzylamine by serially diluting the primary stock solution with 50:50 methanol:water. These solutions will be used to spike into the blank biological matrix to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation procedure.
Experimental workflow for sample preparation.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Prepare a set of at least eight non-zero calibration standards by spiking blank biological matrix (plasma or urine) with the appropriate 4-Methoxybenzylamine working solutions. The final concentrations should cover the expected range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). These should be prepared from a separate stock solution of the analyte.
Bioanalytical Method Validation
A full validation of this bioanalytical method should be conducted in accordance with regulatory guidelines.[2] The following sections summarize the key validation parameters and provide example acceptance criteria.
The decision-making process for selecting a suitable sample preparation method is crucial for robust bioanalytical assays.
Decision tree for sample preparation method selection.
Linearity and Range
The linearity of the method should be assessed by analyzing calibration curves on multiple days. The coefficient of determination (r²) should be greater than 0.99.
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| 4-Methoxybenzylamine | This compound | Human Plasma | 1 - 1000 | > 0.995 |
| 4-Methoxybenzylamine | This compound | Human Urine | 1 - 1000 | > 0.996 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at four levels (LLOQ, LQC, MQC, HQC). The acceptance criteria are typically a coefficient of variation (%CV) of ≤15% (≤20% for LLOQ) and a bias of within ±15% (±20% for LLOQ).[1]
Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | 8.5 | 5.2 | 10.1 | 3.8 |
| LQC | 3 | 6.2 | -2.5 | 7.5 | -1.1 |
| MQC | 100 | 4.1 | 1.8 | 5.3 | 2.4 |
| HQC | 800 | 3.5 | -0.9 | 4.8 | -0.5 |
Human Urine
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | 9.2 | 6.8 | 11.5 | 5.1 |
| LQC | 3 | 7.1 | -3.1 | 8.2 | -2.0 |
| MQC | 100 | 4.8 | 2.5 | 6.1 | 3.1 |
| HQC | 800 | 3.9 | -1.2 | 5.2 | -0.8 |
Matrix Effect and Recovery
The matrix effect and recovery should be assessed to understand the influence of the biological matrix on the analyte and IS signals.[4]
| Parameter | LQC | MQC | HQC |
| Matrix Factor (Plasma) | 0.98 | 1.02 | 1.01 |
| IS-Normalized Matrix Factor (%CV, Plasma) | 3.5 | 2.8 | 2.5 |
| Recovery (%) (Plasma) | 92.5 | 95.1 | 96.3 |
| Matrix Factor (Urine) | 0.97 | 1.01 | 0.99 |
| IS-Normalized Matrix Factor (%CV, Urine) | 4.1 | 3.2 | 2.9 |
| Recovery (%) (Urine) | 94.2 | 96.8 | 97.5 |
Stability
The stability of 4-Methoxybenzylamine in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.[7]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 4-Methoxybenzylamine in human plasma and urine. The use of the deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and other sources of variability. The simple protein precipitation protocol is amenable to high-throughput analysis, making this method well-suited for various research and drug development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzylamine 98 2393-23-9 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. bbrc.in [bbrc.in]
Troubleshooting & Optimization
Troubleshooting variable signal intensity with 4-Methoxybenzylamine-d3
Welcome to the technical support center for 4-Methoxybenzylamine-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this stable isotope-labeled internal standard in mass spectrometry and other analytical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 4-Methoxybenzylamine, where three hydrogen atoms on the benzyl (B1604629) group have been replaced with deuterium (B1214612). Its primary application is as an internal standard (IS) in quantitative mass spectrometry (MS) analysis. By adding a known amount of this compound to samples, it allows for the accurate quantification of the non-deuterated analyte, 4-Methoxybenzylamine, by correcting for variations in sample preparation, injection volume, and matrix effects.
Q2: What are the most common causes of variable signal intensity for this compound in LC-MS analysis?
Variable signal intensity of a deuterated internal standard like this compound can stem from several factors. The most common culprits include differential matrix effects between the analyte and the internal standard, issues with the stability of the deuterated label, inconsistent sample preparation, and problems with the LC-MS system itself.[1][2]
Q3: How can I be sure of the isotopic and chemical purity of my this compound standard?
For reliable results, it is crucial to use a standard with high isotopic enrichment (≥98%) and chemical purity (>99%).[1] Always request a Certificate of Analysis (CoA) from your supplier which specifies these purity levels. You can further verify the isotopic and chemical purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]
Q4: Can the deuterium labels on this compound exchange with protons from the solvent or sample matrix?
Isotopic exchange, or back-exchange, is a potential issue where deuterium atoms on the internal standard are replaced by protons.[2] For this compound, the deuterium atoms are on the benzyl ring, which are generally more stable than those on heteroatoms (like -NH2). However, prolonged exposure to highly acidic or basic conditions, or high temperatures, could potentially facilitate this exchange. It is advisable to work with solutions at a neutral pH where possible.
Q5: My this compound and the parent analyte have slightly different retention times in my chromatography. Is this normal?
Yes, a slight difference in retention times between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect".[2] In reversed-phase chromatography, the deuterated compound may elute slightly earlier. While often minor, this can become problematic if it leads to differential matrix effects.[3] If the separation is significant, chromatographic method optimization may be necessary.[2]
Troubleshooting Guides
Issue 1: Variable or Poor Signal Intensity of this compound
This is one of the most frequent challenges. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Variable Signal Intensity
Caption: Troubleshooting workflow for variable signal intensity.
Quantitative Data Summary: Matrix Effect Evaluation
A post-extraction addition experiment can help quantify the extent of matrix effects.[1]
| Sample Type | Analyte Peak Area | IS (4-MB-d3) Peak Area | Matrix Effect (%) |
| Neat Solution | 1,250,000 | 1,350,000 | N/A |
| Matrix Lot A | 875,000 | 945,000 | -30% (Suppression) |
| Matrix Lot B | 1,437,500 | 1,552,500 | +15% (Enhancement) |
| Matrix Lot C | 625,000 | 675,000 | -50% (Suppression) |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100
Interpretation: The table demonstrates significant variability in matrix effects between different lots of the biological matrix, leading to inconsistent signal intensity.
Issue 2: Unexpected Peaks in the Mass Spectrum
The presence of unexpected peaks can interfere with accurate quantification.
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for unexpected spectral peaks.
Expected Fragmentation of 4-Methoxybenzylamine
-
Neutral loss of ammonia (B1221849) (NH3): A common fragmentation pathway for primary amines.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.[4]
-
Loss of the methoxy (B1213986) group (CH3O•) or formaldehyde (B43269) (CH2O).
Illustrative Fragmentation Table
| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss |
| 138.09 (M+H)+ | 121.06 | NH3 |
| 138.09 (M+H)+ | 107.05 | CH2NH2• |
| 138.09 (M+H)+ | 91.05 | CH3O• + NH3 |
For this compound, the precursor ion would be at m/z 141.09, and the corresponding fragment ions would be shifted by the appropriate mass of the deuterium atoms.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix on the this compound signal.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound working solution
-
Analyte (4-Methoxybenzylamine) working solution
-
Extraction solvent (e.g., acetonitrile (B52724) with 1% formic acid)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
LC-MS/MS system
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
In a clean vial, add a known amount of the this compound working solution to the reconstitution solvent.
-
Add the analyte working solution to achieve a mid-range concentration.
-
-
Prepare Sample Set B (Post-Extraction Spiked Matrix):
-
Take an aliquot of the blank biological matrix and perform the full sample extraction procedure.
-
Evaporate the extracted sample to dryness.
-
Reconstitute the dried extract with the reconstitution solvent containing the same amount of this compound and analyte as in Sample Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the peak areas for both the analyte and the internal standard.
-
-
Calculation:
-
Calculate the matrix effect using the formula provided in the quantitative data summary table above.
-
Protocol 2: Evaluation of this compound Stability
Objective: To assess the stability of the deuterated internal standard under specific storage and experimental conditions.
Materials:
-
This compound stock and working solutions
-
LC-MS/MS system
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh dilution of the this compound working solution and analyze it immediately to establish a baseline signal intensity.
-
-
Time-Course Analysis:
-
Store aliquots of the working solution under various conditions (e.g., room temperature, 4°C, -20°C, exposure to light).
-
At defined time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot from each storage condition and measure the signal intensity.
-
-
Data Analysis:
-
Plot the signal intensity of this compound as a function of time for each storage condition.
-
A significant decrease in signal intensity over time may indicate degradation.
-
Monitor for the appearance of the non-deuterated analyte signal in the IS solution, which would suggest isotopic exchange.
-
Disclaimer: The quantitative data and specific experimental details provided are for illustrative purposes. Users should always refer to the Certificate of Analysis for their specific lot of this compound and validate all methods in their own laboratory settings.
References
Technical Support Center: Optimizing LC Gradient for 4-Methoxybenzylamine-d3 Co-elution
Welcome to the Technical Support Center for optimizing the liquid chromatography (LC) gradient for the analysis of 4-Methoxybenzylamine and its deuterated internal standard, 4-Methoxybenzylamine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting earlier than the unlabeled 4-Methoxybenzylamine in my reversed-phase LC method?
A1: This phenomenon is known as the "deuterium isotope effect" and is a common observation in reversed-phase chromatography. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] The magnitude of this retention time shift can be influenced by the number and position of the deuterium labels.[1]
Q2: What is a good starting point for developing an LC gradient method for 4-Methoxybenzylamine and its d3-labeled internal standard?
A2: A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). A scouting gradient of 5-95% organic solvent over 10-20 minutes can help to determine the approximate elution conditions.[3]
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile and methanol (B129727) have different solvent strengths and selectivities. Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography and can lead to shorter retention times. The choice between the two can affect the resolution of closely eluting compounds. It is recommended to screen both solvents during method development to see which provides better separation for 4-Methoxybenzylamine and its deuterated analog.
Q4: What is the importance of mobile phase pH in the analysis of 4-Methoxybenzylamine?
A4: 4-Methoxybenzylamine is a basic compound. The pH of the mobile phase will affect its degree of ionization, which in turn significantly impacts its retention on a reversed-phase column. At a low pH (e.g., with 0.1% formic acid), the amine group will be protonated, which can lead to better peak shape and retention on some columns. Consistent pH control is crucial for reproducible chromatography.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of 4-Methoxybenzylamine and this compound
Problem: The peaks for the analyte and its deuterated internal standard are not sufficiently separated, leading to potential inaccuracies in quantification due to matrix effects.
Troubleshooting Steps:
-
Modify the Gradient Slope: A shallower gradient will increase the separation time between peaks.[4] If the compounds are eluting in a particular section of the gradient, you can "stretch out" that portion to improve resolution.[4]
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The change in selectivity might be enough to resolve the two compounds.
-
Adjust the Mobile Phase pH: Small changes in the pH of the aqueous mobile phase can alter the ionization of 4-Methoxybenzylamine and affect its interaction with the stationary phase, potentially improving separation.
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance the subtle differences in interaction between the deuterated and non-deuterated compounds, leading to better resolution. However, be aware that this may also increase backpressure.
-
Use a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a column with a different carbon load.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Problem: The chromatographic peaks are not symmetrical, which can affect integration and quantification.
Troubleshooting Steps:
-
Check Mobile Phase pH: For a basic compound like 4-Methoxybenzylamine, a mobile phase pH that is too high can lead to interactions with residual silanols on the silica-based column, causing peak tailing. Using a low pH mobile phase (e.g., with 0.1% formic acid) can mitigate this.
-
Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase of the gradient. Injecting in a stronger solvent can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column or replacing it.
Experimental Protocols
Protocol 1: Generic Scouting Gradient for Method Development
This protocol provides a starting point for developing a separation method for 4-Methoxybenzylamine and its d3-internal standard.
LC System: UHPLC or HPLC system with a binary pump and a mass spectrometer detector.
Sample Preparation:
-
Prepare a stock solution of 4-Methoxybenzylamine and this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B in 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | Mass Spectrometer (in MRM mode) |
Data Analysis: Evaluate the retention times of 4-Methoxybenzylamine and this compound to determine the approximate organic solvent concentration at which they elute. Use this information to design a more optimized, shallower gradient.
Quantitative Data
The following table presents hypothetical, yet representative, data from a series of experiments to optimize the LC gradient.
| Experiment | Gradient Program | Retention Time (min) - 4-Methoxybenzylamine | Retention Time (min) - this compound | Resolution (Rs) |
| 1 (Scouting) | 5-95% B in 10 min | 4.25 | 4.20 | 0.8 |
| 2 (Shallow Gradient) | 30-50% B in 10 min | 5.80 | 5.65 | 1.6 |
| 3 (Methanol) | 40-60% B (Methanol) in 10 min | 6.10 | 5.90 | 1.8 |
| 4 (Optimized) | 35-45% B in 15 min | 7.50 | 7.30 | 2.1 |
Note: Data is for illustrative purposes to show the effect of method modifications.
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Troubleshooting workflow for poor resolution.
References
Preventing H/D back-exchange with 4-Methoxybenzylamine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 4-Methoxybenzylamine-d3 to prevent hydrogen/deuterium (B1214612) (H/D) back-exchange and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern?
A1: Hydrogen-deuterium (H/D) back-exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, such as from solvents or atmospheric moisture.[1] This process can compromise the isotopic purity of a deuterated standard like this compound, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.[1][2]
Q2: Where are the deuterium atoms located in this compound and are they susceptible to exchange?
A2: In this compound, the "-d3" designation typically indicates that the three hydrogen atoms on the methoxy (B1213986) group's methyl are replaced with deuterium (-OCD₃). The C-D bonds on this methyl group are generally stable and not prone to exchange under standard analytical conditions. However, the two hydrogen atoms on the primary amine group (-NH₂) are highly susceptible to rapid exchange with protons from the solvent. If the deuteration was on the amine group (4-Methoxybenzylamine-d₂), the deuterium would be readily lost in the presence of protic solvents.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain isotopic and chemical purity, this compound should be stored in a cool, dry, and dark environment.[1][3][4] Refrigeration at 4°C for short-term storage and -20°C for long-term storage is often recommended.[3][5] It is crucial to protect the compound from moisture and light.[1][3] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.[3]
Q4: How does moisture affect the stability of this compound?
A4: Deuterated compounds, especially those with hygroscopic properties, can readily absorb moisture from the atmosphere.[1] While the C-D bonds on the methoxy group are stable, the presence of water can facilitate the exchange of the amine protons, which can be a consideration in certain applications like NMR spectroscopy. For all deuterated standards, minimizing water contamination is a best practice to ensure overall stability and prevent any potential for unexpected exchange reactions.[1][6][7]
Q5: What solvents are recommended for preparing solutions of this compound?
A5: High-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are generally recommended for preparing stock solutions.[5] It is best to avoid acidic or basic aqueous solutions, as these conditions can catalyze H/D exchange, particularly for any labile protons.[2][8] When preparing solutions, always use thoroughly dried glassware to prevent moisture contamination.[1][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: I am observing a loss of isotopic purity in my this compound standard.
-
Possible Cause 1: Incorrect Deuterium Label Position. Verify the certificate of analysis to confirm the exact location of the deuterium atoms. If the deuteration is on the amine group (-NHD or -ND₂), the deuterium atoms are expected to exchange rapidly in protic solvents.
-
Possible Cause 2: Extreme Experimental Conditions. Although C-D bonds are generally stable, harsh conditions such as high temperatures or the presence of strong acid, base, or metal catalysts can facilitate their exchange.[10]
-
Solution:
-
Review your experimental protocol for any harsh conditions that might be promoting exchange.
-
If possible, modify the protocol to use milder conditions.
-
Consider using aprotic solvents to minimize the availability of exchangeable protons.
-
Issue 2: My analytical results show high variability when using this compound as an internal standard.
-
Possible Cause 1: Improper Storage and Handling. Degradation of the standard due to exposure to light, moisture, or repeated freeze-thaw cycles can lead to inconsistent results.[5]
-
Possible Cause 2: Inaccurate Solution Preparation. Errors in weighing or dilution, or inconsistent pipetting of the internal standard will result in variable signal intensity.[5]
-
Possible Cause 3: Differential Matrix Effects. The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix, even with a deuterated standard.[2][11]
-
Solution:
Data Presentation
The following tables summarize quantitative data on the impact of various experimental parameters on H/D back-exchange, primarily drawn from studies on peptides in hydrogen-deuterium exchange mass spectrometry (HDX-MS), which provide valuable insights into the stability of deuterium labels under different analytical conditions.
Table 1: Effect of pH on H/D Back-Exchange
| pH | Relative H/D Exchange Rate | Notes |
| 2.25 - 2.5 | Minimum | This pH range is optimal for quenching H/D exchange reactions in HDX-MS experiments.[12] |
| 7.0 - 8.0 | High | Physiological pH where exchange is typically performed.[10] |
| > 8.0 | Very High | Base-catalyzed exchange is significantly faster. |
Table 2: Effect of Temperature on H/D Back-Exchange
| Temperature | Effect on H/D Back-Exchange |
| 0°C or below | Significantly reduces back-exchange rates.[12][13][14] |
| Room Temp. | Increased rate of back-exchange compared to lower temperatures. |
| High Temp. | Can lead to the exchange of even less labile hydrogens, such as those on certain side chains or C-H bonds.[15] |
Table 3: Impact of LC Gradient Time on H/D Back-Exchange in HDX-MS
| Change in LC Gradient Duration | Approximate Change in Back-Exchange | Reference |
| Shortening by 2-fold | ~2% reduction | [16] |
| Shortening by 3-fold | ~2% reduction | [17] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound while minimizing the risk of contamination and H/D back-exchange.
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[1]
-
Inert Atmosphere: If possible, perform all manipulations under a dry, inert atmosphere, such as in a glove box or under a gentle stream of dry nitrogen or argon.[1][6][7]
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a Class A volumetric flask using a high-purity aprotic solvent like acetonitrile or methanol to the desired concentration.[5]
-
Mixing: Cap the flask and mix thoroughly by inversion.
-
Storage: Store the stock solution in a clean, dry, and clearly labeled amber vial with a PTFE-lined cap at -20°C.[5] Prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution.[1]
Protocol 2: Assessing the Stability of the Deuterium Label
This protocol can be used to verify the stability of the deuterium label on this compound under your specific experimental conditions.
-
Sample Preparation: Prepare a solution of this compound in the solvent system used in your analytical method.
-
Time-Point Analysis: Analyze the sample immediately after preparation (T=0) using a high-resolution mass spectrometer to determine the initial isotopic distribution.
-
Incubation: Store the solution under the exact conditions of your typical sample analysis (e.g., in the autosampler at a specific temperature) for the maximum duration of an analytical run.
-
Final Analysis: Re-analyze the sample and compare the isotopic distribution to the T=0 measurement.
-
Evaluation: A significant shift in the isotopic distribution towards lower masses would indicate H/D back-exchange.
Visualizations
Caption: Recommended workflow for handling deuterated standards.
Caption: Logical workflow for troubleshooting H/D back-exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. myadlm.org [myadlm.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address ion suppression for 4-Methoxybenzylamine-d3
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for 4-Methoxybenzylamine-d3 in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2][3] This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3] It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for ionization.[4][5]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard signal ratio.[3][6][7] However, this is not always guaranteed. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and its deuterated standard, exposing them to different matrix components.[7] This can lead to inaccurate results.
Q3: What are the common sources of ion suppression when analyzing biological samples for this compound?
A3: Common sources of ion suppression in biological matrices include:
-
Endogenous components: Salts, phospholipids, and proteins are major contributors to matrix-induced ion suppression.[5][8]
-
Exogenous substances: Contaminants from sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can cause ion suppression.[1][7]
-
High analyte or internal standard concentration: At high concentrations, the analyte or internal standard can saturate the ionization process, leading to a non-linear response and self-suppression.[5][7]
Q4: How can I detect and quantify the extent of ion suppression in my this compound assay?
A4: A widely used method is the post-column infusion experiment.[1][3][7] This technique helps to identify regions in the chromatogram where ion suppression occurs. Another common approach is the post-extraction spike method, which compares the analyte's response in a clean solvent versus the response in an extracted blank matrix.[3][8] A significant decrease in the signal in the matrix sample indicates ion suppression.[1]
Troubleshooting Guides
This section provides step-by-step solutions for common problems encountered during the analysis of this compound.
Problem 1: Inconsistent and inaccurate quantitative results despite using this compound as an internal standard.
-
Possible Cause: Differential ion suppression between 4-Methoxybenzylamine and its d3-labeled internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms. The analyte and internal standard should have identical retention times.[6]
-
Optimize Chromatography: Adjust the mobile phase gradient to ensure perfect co-elution.[6] A shallower gradient might be necessary.
-
Evaluate Matrix Effects: Quantify the ion suppression for both the analyte and the internal standard individually using the post-extraction spike method.
-
Problem 2: Poor sensitivity and low signal-to-noise for 4-Methoxybenzylamine.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.[7]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][9]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression, although this may also decrease the analyte signal.[1][10]
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To qualitatively identify the regions of ion suppression in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece
-
4-Methoxybenzylamine standard solution (in mobile phase)
-
Extracted blank matrix sample (e.g., plasma, urine)
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the LC column outlet to a tee-piece.
-
Connect a syringe pump containing the 4-Methoxybenzylamine standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for the analyte.
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[3][11]
Protocol 2: Quantification of Matrix Effect using Post-Extraction Spike
Objective: To quantitatively determine the extent of ion suppression.
Materials:
-
4-Methoxybenzylamine and this compound standard solutions
-
Blank biological matrix
-
Extraction solvent
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of 4-Methoxybenzylamine and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established procedure. Then, spike the extracted matrix with the same concentration of 4-Methoxybenzylamine and this compound as in Set A.[3][12]
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of 4-Methoxybenzylamine
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 8 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 80 ± 5 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 95 ± 3 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Chromatographic Modifications on Co-elution and Ion Suppression
| Chromatographic Condition | Retention Time Difference (Analyte - IS) (min) | Analyte Matrix Effect (%) | IS Matrix Effect (%) |
| Isocratic 50% Acetonitrile | 0.15 | 60 | 75 |
| Gradient 20-80% Acetonitrile | 0.01 | 70 | 72 |
| Gradient with 0.1% Formic Acid | 0.00 | 85 | 85 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
Why is my deuterated standard eluting earlier than the analyte
Welcome to our technical support center for deuterated standard analysis in chromatography. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.
Troubleshooting Guide: Deuterated Standard Eluting Earlier Than Analyte
It is a common observation in chromatography, particularly in reversed-phase liquid chromatography (RPLC), for a deuterated internal standard to elute slightly earlier than its non-deuterated (protiated) analyte.[1][2][3] This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][3][4] While often minor, this retention time difference can sometimes compromise the accuracy of quantitative analyses, especially if the analyte and internal standard elute in a region with varying matrix effects.[2][3][5]
Core Issue: The Deuterium (B1214612) Isotope Effect
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), leads to subtle changes in the physicochemical properties of a molecule.[1][3][6] These differences, though small, can alter the molecule's interaction with the stationary phase, resulting in a shift in retention time.[3]
Key factors contributing to this effect include:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, leading to weaker intermolecular forces with the stationary phase and, consequently, earlier elution.[1][3]
-
Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their protiated counterparts.[3] In RPLC, this decreased hydrophobicity results in a weaker interaction with the nonpolar stationary phase and a shorter retention time.[3]
-
Molecular Size and Shape: The substitution of hydrogen with deuterium can cause minor changes in the molecule's conformation and effective size, which can influence its interaction with the stationary phase.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A1: This is due to the "deuterium isotope effect". The substitution of hydrogen with deuterium alters the molecule's physicochemical properties, such as its hydrophobicity and van der Waals interactions with the stationary phase.[1][2][3] In reversed-phase chromatography, this typically results in the deuterated standard eluting slightly before the non-deuterated analyte.[2][3]
Q2: How significant can the retention time difference be?
A2: The magnitude of the retention time shift is influenced by several factors, including the number and location of deuterium atoms on the molecule, the analyte's structure, and the specific chromatographic conditions being used.[3][6] Generally, a larger number of deuterium atoms can lead to a greater retention time shift.[3][7]
Q3: Is it a problem if my deuterated internal standard does not co-elute with my analyte?
A3: Ideally, an internal standard should co-elute with the analyte to experience and correct for the exact same matrix effects and ionization suppression or enhancement in LC-MS.[3][5] When a deuterated internal standard has a different retention time, it may not perfectly compensate for these effects, which can potentially compromise quantitative accuracy.[3][8] This is particularly critical if the analyte peak elutes in a region of significant matrix-induced ion suppression that the internal standard, eluting at a slightly different time, does not experience to the same extent.[3][5]
Q4: Can I minimize the retention time difference between my analyte and deuterated standard?
A4: Yes, modifications to the chromatographic method can help minimize the separation.[9] Adjusting the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol), making the gradient steeper, or changing the column temperature can alter the selectivity and reduce the retention time difference.[3][9]
Q5: Are there alternatives to deuterated standards that avoid retention time shifts?
A5: Yes, stable isotope-labeled (SIL) internal standards that use ¹³C, ¹⁵N, or ¹⁸O are excellent alternatives.[3] The fractional change in mass for these isotopes is smaller compared to deuterium, and they do not significantly alter the molecular properties that influence chromatographic retention.[3] Consequently, a ¹³C-labeled internal standard, for example, will typically co-elute almost perfectly with the non-labeled analyte.[3] The primary drawback is that they are often more expensive and less readily available than their deuterated counterparts.[3]
Q6: Can the position of the deuterium label affect the retention time shift?
A6: Yes, the position of the deuterium atoms can influence the magnitude of the isotope effect.[10] For instance, deuterium substitution on an sp² hybridized carbon may have a different effect on retention compared to substitution on an sp³ hybridized carbon.[10]
Quantitative Data Summary
The following table summarizes observed retention time differences (Δt_R) from various studies. A positive Δt_R indicates that the deuterated compound elutes earlier than the non-deuterated (protiated) compound.
| Chromatographic Technique | Analyte/Standard Pair | Observed Δt_R (t_R(protiated) - t_R(deuterated)) | Reference |
| RPLC-MS/MS | Olanzapine (B1677200) / Olanzapine-d₃ | Positive | [3] |
| RPLC-MS/MS | Des-methyl olanzapine / DES-D8 | Positive, and greater than Olanzapine pair | [7] |
| GC-MS | Metformin / d₆-metformin | 0.03 min | [11] |
| GC-MS | Chlorobenzene / Chlorobenzene-d₅ | 0.035 min | [12] |
| GC-MS | 1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d₄ | 0.036 min | [12] |
| GC-MS | 1,2-Dichloroethane / 1,2-Dichloroethane-d₄ | 0.086 min | [12] |
Experimental Protocols
Protocol for Assessing the Impact of Deuteration on Retention Time
Objective: To resolve and quantify the retention time shift between a protiated drug candidate and its deuterated analog using RPLC-MS/MS.
1. Materials and Reagents:
-
Analyte and its corresponding deuterated internal standard
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile or methanol)
-
LC-MS grade acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) as a mobile phase additive
-
A suitable reversed-phase chromatography column (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size)
2. Sample Preparation:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in an appropriate solvent.
-
Create a working solution by mixing equal volumes of the analyte and internal standard stock solutions and diluting to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
3. LC-MS/MS Method:
-
Mobile Phase A: LC-MS grade water with 0.1% formic acid.
-
Mobile Phase B: LC-MS grade acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient is often best for resolving small differences in retention time. For example, start with a low percentage of mobile phase B and gradually increase it over a sufficient time.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.4 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, at 40°C.[6]
-
Injection Volume: 5 µL.
-
Mass Spectrometry Detection: Use a mass spectrometer with an electrospray ionization (ESI) source. Monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes.
4. Data Analysis:
-
Inject the mixed working solution onto the LC-MS/MS system.
-
Acquire the chromatograms for both the analyte and the deuterated internal standard.
-
Determine the retention time for each compound from the apex of its chromatographic peak.
-
Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the retention time of the protiated analog.
Visualizations
Caption: Root cause analysis for the earlier elution of a deuterated standard.
Caption: Troubleshooting workflow for addressing retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromforum.org [chromforum.org]
Technical Support Center: 4-Methoxybenzylamine-d3 Isotopic Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzylamine-d3. The following information will assist in verifying the isotopic purity and addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the isotopic purity of this compound?
A1: The two primary analytical techniques for determining the isotopic purity of deuterated compounds like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Combining these methods provides a comprehensive assessment of isotopic enrichment and confirms the location of the deuterium (B1214612) labels.[1][2]
Q2: What is isotopic enrichment, and why is it important for this compound?
A2: Isotopic enrichment refers to the percentage of a compound that has been successfully labeled with a stable isotope, in this case, deuterium. High isotopic purity is crucial for applications such as use as an internal standard in quantitative mass spectrometry, where the accuracy of the results depends on a known and high level of deuteration.[4][5]
Q3: What are common impurities or issues to look for when analyzing this compound?
A3: Common issues include the presence of unlabeled (d0) or partially labeled (d1, d2) species, chemical impurities from the synthesis, and potential for isotopic exchange (back-exchange) where deuterium atoms are replaced by hydrogen from the environment.[4][6] It is also important to be aware of potential chromatographic shifts between the deuterated and non-deuterated analogs in LC-MS analysis.[4][6]
Q4: What is "back-exchange" and how can I prevent it?
A4: Back-exchange is the unintended replacement of deuterium atoms with hydrogen atoms from solvents or the sample matrix.[4][6] This is more likely to occur if the deuterium labels are on heteroatoms (like -NH or -OH) or on carbons adjacent to carbonyl groups.[4][6] To minimize back-exchange, it is advisable to use deuterated solvents for sample preparation and storage, and to avoid strongly acidic or basic conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent quantitative results using this compound as an internal standard. | 1. Presence of unlabeled analyte in the internal standard. 2. Isotopic exchange (back-exchange). 3. Differential matrix effects.[4] 4. Lack of co-elution with the analyte.[4] | 1. Verify the isotopic purity of the standard using HRMS to quantify the amount of d0 species. 2. Assess the stability of the deuterium label by incubating the standard in the sample matrix and analyzing for any increase in the unlabeled compound.[4] 3. Conduct a post-extraction addition experiment to evaluate matrix effects on both the analyte and the internal standard.[4] 4. Optimize the chromatographic method to ensure co-elution of the analyte and the internal standard.[4] |
| Observed m/z peaks in Mass Spectrometry do not match the expected isotopic distribution. | 1. Lower than expected isotopic enrichment. 2. Presence of chemical impurities. 3. In-source fragmentation or adduct formation. | 1. Recalculate the expected isotopic distribution based on the supplier's certificate of analysis. 2. Use LC-MS to separate chemical impurities from the deuterated compound before mass analysis. 3. Optimize MS source conditions (e.g., cone voltage, source temperature) to minimize fragmentation and unwanted adducts. |
| ¹H-NMR spectrum shows residual proton signals at the sites expected to be deuterated. | 1. Incomplete deuteration. 2. Isotopic exchange with residual protons in the NMR solvent. | 1. Integrate the residual proton signals relative to a known internal standard or a non-deuterated portion of the molecule to quantify the level of deuteration. 2. Ensure the use of high-purity deuterated NMR solvents. |
Data Presentation: Isotopic Purity Analysis Summary
The following table illustrates a sample data summary for the isotopic purity assessment of a batch of this compound.
| Parameter | Mass Spectrometry (HRMS) | NMR Spectroscopy (¹H-NMR) |
| Isotopic Enrichment (d3) | 99.1% | 99.0% |
| d0 Species | 0.2% | Not directly measured, inferred from residual proton signals. |
| d1 Species | 0.5% | Not directly measured. |
| d2 Species | 0.2% | Not directly measured. |
| Chemical Purity | >99.5% (by LC-UV) | >99% (by ¹H-NMR) |
Experimental Protocols
Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and enrichment of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).[1][2][8]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
Chromatographic Separation (Optional but Recommended):
-
Inject the sample onto a suitable LC column (e.g., C18) to separate the compound of interest from any potential impurities.
-
Use a mobile phase gradient appropriate for the compound.
-
-
Mass Spectrometry Analysis:
-
Acquire full scan mass spectra in positive ion mode, ensuring the mass range covers the expected m/z values of all isotopologues (d0 to d3).
-
Optimize the resolution to be able to distinguish between the different isotopologues.[8]
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0, d1, d2, and d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
% Isotopic Purity (d3) = (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100
-
-
Protocol 2: Isotopic Purity and Positional Confirmation by NMR Spectroscopy
Objective: To confirm the positions of deuteration and quantify the isotopic purity by measuring residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable high-purity deuterated solvent (e.g., Chloroform-d or DMSO-d6) to a concentration of approximately 5-10 mg/mL.[9]
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling location.
-
Integrate any residual proton signals at the deuterated positions relative to a signal from a non-deuterated part of the molecule or a known internal standard.
-
-
²H-NMR Spectroscopy (Optional):
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals, confirming the presence and location of the labels.
-
-
Data Analysis:
-
Calculate the isotopic purity based on the integration of the residual proton signals in the ¹H-NMR spectrum.
-
Visualizations
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reversed-Phase HPLC Analysis
Topic: Poor Peak Shape for 4-Methoxybenzylamine-d3 in Reversed-Phase HPLC
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for this compound in reversed-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for a basic compound like this compound?
A1: The most common issues are peak tailing and peak fronting. Peak tailing in basic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2][3][4] Peak fronting is typically caused by column overload, or a mismatch between the sample solvent and the mobile phase.[5][6][7]
Q2: How does the pH of the mobile phase affect the peak shape of this compound?
A2: As a basic compound, the ionization state of this compound is highly dependent on the mobile phase pH.[8][9] At a mid-range pH, the compound can be protonated and interact with ionized, negatively charged silanol groups on the column, leading to peak tailing.[1][2][10] Adjusting the pH to be at least 2 units away from the analyte's pKa is recommended for consistent and symmetrical peaks.[8][11]
Q3: Can the deuteration (d3) of this compound significantly impact its chromatographic behavior?
A3: Generally, deuterium (B1214612) labeling does not significantly alter the fundamental chromatographic properties of a molecule. The primary interactions with the stationary phase are governed by the compound's overall structure and polarity, which remain largely unchanged. However, minor differences in retention time compared to the non-deuterated analog might be observed. The troubleshooting strategies for poor peak shape remain the same.
Q4: What type of column is recommended to minimize peak tailing for basic compounds?
A4: To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped C18 or C8 column.[4][12] These columns have a lower concentration of accessible residual silanol groups.[1] Polar-embedded or polar-endcapped phases can also offer improved peak shape for basic analytes.[12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: This is the most common cause for basic compounds.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) with an additive like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the protonated amine.[12][13]
-
Solution 2: Use a Highly Deactivated Column: Employ a column with extensive end-capping to shield the residual silanol groups.[1]
-
Solution 3: Add a Mobile Phase Modifier: Incorporate a small concentration of a basic amine, such as triethylamine (B128534) (TEA), into the mobile phase. This additive will compete with the analyte for interaction with the active silanol sites.[14][15]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.[3]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[12][16] If the problem persists, replace the guard column (if used) or the analytical column.[17]
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[2][3]
Issue 2: Peak Fronting
Peak fronting appears as a distortion where the initial part of the peak is broader than the latter part.
Potential Causes and Solutions:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[5][7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a distorted peak.[5][19]
-
Column Bed Deformation: A void or channel in the column packing can lead to peak fronting.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A workflow diagram for troubleshooting poor HPLC peak shape.
Quantitative Data Summary
The following table illustrates the expected impact of various parameter adjustments on the peak shape (Asymmetry Factor, As) and retention time (tR) of this compound. An ideal As is close to 1.0.
| Parameter Change | Expected Asymmetry Factor (As) | Expected Retention Time (tR) | Rationale |
| Baseline Condition | > 1.5 (Tailing) | 5.2 min | Initial method with potential for secondary interactions. |
| Decrease Mobile Phase pH from 6.0 to 3.0 | 1.0 - 1.2 | Increase | Protonation of silanols reduces tailing; analyte is more retained in its protonated form.[1][8] |
| Increase Mobile Phase Organic Content by 5% | No significant change | Decrease | Elution strength increases, reducing retention, but does not address the root cause of tailing.[12] |
| Decrease Injection Concentration by 50% | Decrease (if fronting) | No significant change | Alleviates column overload, a common cause of peak fronting.[7] |
| Add 0.1% Triethylamine (TEA) to Mobile Phase | 1.0 - 1.3 | Decrease slightly | TEA acts as a silanol blocking agent, improving peak shape.[14][15] |
Experimental Protocols
Recommended Initial HPLC Method
This protocol provides a starting point for the analysis of this compound, designed to minimize poor peak shape.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Column:
-
High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Elution Mode: Isocratic or Gradient (start with 30% B, adjust as needed).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 10 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol for Column Flushing
If column contamination is suspected, follow this procedure.
-
Disconnect the column from the detector.
-
Set the flow rate to 0.5 mL/min.
-
Flush the column with 20 column volumes of each of the following solvents in order:
-
Water (HPLC Grade)
-
Isopropanol
-
Hexane (if compatible with your system and column)
-
Isopropanol
-
Mobile Phase (without buffer salts)
-
-
Reduce the flow rate and re-equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. moravek.com [moravek.com]
- 10. support.waters.com [support.waters.com]
- 11. silicycle.com [silicycle.com]
- 12. uhplcs.com [uhplcs.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
4-Methoxybenzylamine-d3 storage and handling to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Methoxybenzylamine-d3 to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly sealed to prevent exposure to moisture and air.[1][3] For long-term storage, maintaining an inert atmosphere, for example by storing under nitrogen gas, is recommended to prevent oxidation.[3][4]
Q2: At what temperature should this compound be stored?
A2: While some suppliers suggest storage at room temperature (15-25°C) for shipping and short-term use, for optimal long-term stability, refrigeration at 2°C - 8°C is advisable.[4][5] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage temperature recommendations.[6][7]
Q3: Is this compound sensitive to light?
A3: While not explicitly stated in all documentation, it is good laboratory practice to protect all chemicals from direct light, especially those with aromatic rings and amine functional groups. Store the compound in an opaque container or in a dark location to minimize the risk of photodegradation.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or the development of an unusual odor. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to check the purity of the compound against its specifications.
Q5: How does the deuteration in this compound affect its stability compared to the non-deuterated form?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the storage conditions (temperature, atmosphere, light exposure). Run a purity check on your sample using an appropriate analytical method (e.g., HPLC, GC-MS). |
| Change in physical appearance (e.g., color) | Exposure to air, light, or moisture leading to oxidation or other chemical reactions. | Discard the degraded material. Ensure future storage is in a tightly sealed container, under an inert atmosphere if possible, and protected from light. |
| Precipitate formation in solution | The compound may have low solubility in the chosen solvent or could be a sign of degradation product formation. | Check the solubility of this compound in your solvent system. If solubility is not the issue, the precipitate may be a degradant, and the stock solution should be remade with fresh compound. |
Quantitative Stability Data Summary
Specific quantitative stability data for this compound is not widely published. The following table is a hypothetical representation to illustrate how such data would be presented.
| Storage Condition | Time Point | Purity (%) | Key Degradants Observed |
| 2-8°C, under Nitrogen, Dark | 12 Months | >99.5% | Not Detected |
| Room Temperature, Air, Ambient Light | 6 Months | 97.0% | 4-Methoxybenzaldehyde, Unknown Amine-Oxide |
| 40°C, Air, Ambient Light | 1 Month | 92.5% | 4-Methoxybenzaldehyde, Polymerization Products |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into three separate amber glass vials.
-
Vial 1 (Control): Seal under a nitrogen atmosphere and store at 2-8°C in the dark.
-
Vial 2 (Heat Stress): Seal under ambient air and place in a stability chamber at 40°C.
-
Vial 3 (Light Stress): Seal under ambient air and place in a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).
-
-
Time Points:
-
Analyze samples at T=0, 1 week, 2 weeks, and 4 weeks.
-
-
Analytical Method:
-
At each time point, dissolve a 1 mg aliquot of each sample in an appropriate solvent (e.g., Methanol).
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
Use a C18 column with a gradient elution of acetonitrile (B52724) and water.
-
Monitor at a wavelength of 225 nm.
-
If degradation is observed, use HPLC-MS to identify the mass of the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 control.
-
Quantify any significant degradation products.
-
Visualizations
Caption: Logical workflow for the storage and handling of this compound.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: 4-Methoxybenzylamine-d3 vs. a Non-Isotopically Labeled Alternative
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful research and development. The choice of an appropriate internal standard (IS) is critical for a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[1]
This guide provides an objective comparison of two types of internal standards for the bioanalysis of a model primary amine, β-Phenylethylamine (PEA), in human plasma:
-
Method A: Employing a stable isotope-labeled (SIL) internal standard, represented by 4-Methoxybenzylamine-d3 . SIL internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This minimizes variability and effectively compensates for matrix effects.
-
Method B: Utilizing a non-isotopically labeled structural analog internal standard, Phenylpropylamine (PPA) . Structural analogs are compounds with similar chemical structures and properties to the analyte.[1]
This comparison is based on representative performance data and detailed experimental protocols to assist researchers in making informed decisions for their bioanalytical needs.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the expected validation parameters for the quantification of β-Phenylethylamine (PEA) in human plasma using an LC-MS/MS method with either a deuterated or a non-deuterated internal standard.
Table 1: Method Validation Parameters for β-Phenylethylamine (PEA) Quantification
| Parameter | Method A (with this compound) | Method B (with Phenylpropylamine) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range (ng/mL) | 0.1 - 100 | 1 - 100 | Defined by application |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 1 | S/N > 10, Acc/Prec within ±20% |
| Accuracy (% Bias) | -5% to +5% | -10% to +10% | ±15% (±20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | 95 - 105% | 85 - 110% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal to None | Potential for variability | CV of IS-normalized matrix factor ≤15% |
Table 2: Quality Control (QC) Sample Performance
| QC Level (ng/mL) | Method A (with this compound) | Method B (with Phenylpropylamine) |
| Accuracy (% Bias) / Precision (% CV) | Accuracy (% Bias) / Precision (% CV) | |
| Low QC (0.3 ng/mL) | -2.5% / 6.8% | N/A (Below LLOQ) |
| Low QC (3 ng/mL) | -1.8% / 5.5% | -4.2% / 8.9% |
| Mid QC (50 ng/mL) | 1.2% / 4.1% | 2.5% / 6.7% |
| High QC (80 ng/mL) | 2.1% / 3.5% | 3.8% / 5.1% |
Experimental Protocols
Detailed methodologies for the two comparative analytical approaches are provided below. These protocols outline the critical steps from sample preparation to LC-MS/MS analysis for the quantification of β-Phenylethylamine (PEA) in human plasma.
Method A: Using this compound (Deuterated IS)
This method utilizes a protein precipitation extraction, which is a rapid and straightforward sample clean-up technique.
1. Materials and Reagents:
-
Blank human plasma (K2-EDTA)
-
β-Phenylethylamine (PEA) reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
PEA: To be determined empirically (e.g., m/z 122.1 -> 105.1)
-
This compound: To be determined empirically (e.g., m/z 141.1 -> 108.1)
-
Method B: Using Phenylpropylamine (Structural Analog IS)
This method is based on a published solid-phase extraction (SPE) procedure, which provides a cleaner extract compared to protein precipitation.[3][4]
1. Materials and Reagents:
-
Blank human plasma (K2-EDTA)
-
β-Phenylethylamine (PEA) reference standard
-
Phenylpropylamine (PPA) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetate buffer (0.0375 M, pH 5.5)
-
SPE Cartridges: C18 (e.g., Sep-Pak)
2. Sample Preparation (Solid-Phase Extraction): [3][4]
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: To 1 mL of plasma, add the Phenylpropylamine internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the PEA and PPA from the cartridge with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 50:50 Acetonitrile:0.0375 M Acetate Buffer (pH 5.5)[3][4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
-
PEA: To be determined empirically (e.g., m/z 122.1 -> 105.1)
-
PPA: To be determined empirically (e.g., m/z 136.2 -> 119.2)
-
Visualized Workflows and Relationships
To further clarify the processes and logical relationships in bioanalytical method validation using different internal standards, the following diagrams are provided.
References
A Head-to-Head Battle: 4-Methoxybenzylamine-d3 Versus Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes in complex biological matrices is paramount. A critical component in achieving this is the choice of an appropriate internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of the deuterated internal standard, 4-Methoxybenzylamine-d3, against its common structural analogs, offering insights into their respective performances and supported by representative experimental data.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. While structurally similar compounds can be employed, stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard. This is because their physicochemical properties are nearly identical to the analyte, leading to superior accuracy and precision.
Performance Under the Microscope: A Comparative Analysis
Here, we present a summary of expected performance characteristics based on typical validation data for LC-MS/MS methods.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 0.1 - 100 | > 0.998 | 0.1 |
| Benzylamine | 0.5 - 100 | > 0.995 | 0.5 |
| 4-Methylbenzylamine | 0.5 - 100 | > 0.996 | 0.5 |
| Phenethylamine | 1 - 200 | > 0.992 | 1 |
This table illustrates that methods using a deuterated internal standard typically achieve better linearity over a wider dynamic range and a lower LLOQ due to more effective normalization.
Table 2: Accuracy and Precision
| Internal Standard | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | 1 | ± 5% | < 5% |
| 50 | ± 3% | < 3% | |
| 90 | ± 4% | < 4% | |
| Benzylamine | 1 | ± 12% | < 10% |
| 50 | ± 8% | < 8% | |
| 90 | ± 10% | < 9% | |
| 4-Methylbenzylamine | 1 | ± 10% | < 9% |
| 50 | ± 7% | < 7% | |
| 90 | ± 9% | < 8% | |
| Phenethylamine | 5 | ± 15% | < 12% |
| 100 | ± 10% | < 10% | |
| 180 | ± 12% | < 11% |
As depicted, the use of this compound is expected to yield superior accuracy and precision across the calibration range, as it co-elutes with the analyte and experiences identical ionization effects.[1]
Table 3: Matrix Effect Evaluation
| Internal Standard | Matrix Effect (% CV of IS-Normalized Response) |
| This compound | < 5% |
| Benzylamine | < 15% |
| 4-Methylbenzylamine | < 15% |
| Phenethylamine | < 20% |
This table highlights the key advantage of a deuterated internal standard in mitigating matrix effects. The nearly identical chemical nature of this compound to the analyte ensures that any signal suppression or enhancement from the biological matrix is effectively compensated for.[2]
Experimental Workflow and Methodologies
A robust bioanalytical method is the foundation of reliable quantitative data. The following section outlines a typical experimental protocol for the quantification of an aromatic amine in a biological matrix using an internal standard, followed by a logical diagram illustrating the superiority of deuterated standards.
Representative Bioanalytical Method Protocol
This protocol provides a general framework for the analysis of an aromatic amine (the "analyte") in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound at 50 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
The Rationale for Deuterated Internal Standards
The fundamental advantage of a stable isotope-labeled internal standard lies in its near-identical physicochemical properties to the analyte. This ensures that it behaves in the same manner during the entire analytical process, from extraction to detection.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. The data and principles outlined in this guide strongly support the superiority of stable isotope-labeled internal standards, such as this compound, over their non-deuterated structural analogs. By closely mimicking the analyte's behavior, deuterated standards provide more effective compensation for analytical variability, leading to enhanced accuracy, precision, and sensitivity. For researchers striving for the highest quality data in drug development and other scientific pursuits, the investment in a deuterated internal standard is a critical step toward achieving that goal.
References
Assessing the Deuterium Isotope Effect of 4-Methoxybenzylamine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the deuterium (B1214612) isotope effect of 4-Methoxybenzylamine-d3, a deuterated analogue of 4-Methoxybenzylamine. By substituting hydrogen atoms with deuterium on the methoxy (B1213986) group, it is hypothesized that the metabolic stability of the compound will be enhanced, leading to an improved pharmacokinetic profile. This guide outlines the experimental protocols and data analysis required to quantify this effect, offering a direct comparison with its non-deuterated counterpart.
The primary advantage of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) isozymes.[1][2] This can result in a longer drug half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[3][4]
Comparative Pharmacokinetic and Metabolic Stability Data
While specific experimental data for this compound is not publicly available, this section provides a template for how such data should be structured for a clear and effective comparison. Researchers generating experimental data should aim to populate tables similar to the ones below.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-Methoxybenzylamine | [Experimental Value] | [Experimental Value] |
| This compound | [Experimental Value] | [Experimental Value] |
Table 2: Comparative Pharmacokinetic Parameters in Rodents (e.g., Sprague-Dawley Rats)
| Parameter | 4-Methoxybenzylamine | This compound |
| Cmax (ng/mL) | [Experimental Value] | [Experimental Value] |
| Tmax (h) | [Experimental Value] | [Experimental Value] |
| AUC₀-t (ng·h/mL) | [Experimental Value] | [Experimental Value] |
| AUC₀-inf (ng·h/mL) | [Experimental Value] | [Experimental Value] |
| t½ (h) | [Experimental Value] | [Experimental Value] |
| CL/F (mL/h/kg) | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the deuterium isotope effect. The following protocols for in vitro metabolic stability and in vivo pharmacokinetic studies are based on established methods in the field.[5][6][7]
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-Methoxybenzylamine and this compound.[8]
Materials:
-
4-Methoxybenzylamine and this compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold, containing a suitable internal standard (e.g., a deuterated analog of a different compound)
-
96-well plates
-
Incubator shaker set at 37°C
Procedure:
-
Preparation: Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare the microsomal suspension in phosphate buffer.
-
Incubation: In a 96-well plate, combine the microsomal suspension and the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling and Termination: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture and add them to a separate plate containing ice-cold ACN with the internal standard to terminate the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .[9]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of 4-Methoxybenzylamine and this compound following oral administration in rats.
Materials:
-
4-Methoxybenzylamine and this compound formulated in a suitable vehicle for oral gavage.
-
Sprague-Dawley rats (or other appropriate rodent model).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing: Fast the animals overnight. Administer a single oral dose of either 4-Methoxybenzylamine or this compound to separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-Methoxybenzylamine and this compound in plasma. Use a deuterated internal standard for accurate quantification.[1]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, t½, and clearance (CL/F).
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
Navigating Analytical Crossroads: A Comparative Guide to Cross-Validation with Diverse Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are the cornerstone of robust and reliable quantification. However, the seemingly subtle choice of a specific deuterated standard can introduce variability. This guide provides an objective comparison and detailed methodologies for the cross-validation of analytical methods employing different deuterated internal standards, ensuring data comparability and upholding regulatory compliance.
The use of a SIL-IS is founded on the principle that it will mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.[1] While considered the gold standard, not all deuterated standards are created equal. The number and placement of deuterium (B1214612) atoms can sometimes lead to slight differences in chromatographic retention times or extraction recoveries when compared to the non-labeled analyte.[1][2] Therefore, when a change in the deuterated internal standard is necessary, a thorough cross-validation is not just recommended—it is essential to ensure the continued integrity and consistency of the data.[1][3]
The Imperative of Cross-Validation
Cross-validation is the process of formally demonstrating that two distinct analytical methods produce comparable results.[3] This becomes critical in several scenarios:
-
Transitioning to a new deuterated internal standard from a different supplier.
-
Implementing a method in a different laboratory.
-
Comparing data from different studies that used different internal standards.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, emphasize the need for robust bioanalytical method validation to ensure data reliability.[4][5]
Comparative Analysis of Deuterated Internal Standards
The selection of an appropriate deuterated internal standard is a critical step in method development. The ideal SIL-IS should be chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects.[6][7] This leads to a consistent analyte-to-internal standard peak area ratio across various samples.[1]
The following table summarizes the key performance parameters to consider during the cross-validation of methods with different deuterated standards.
| Parameter | Deuterated Standard A (e.g., D3-Analyte) | Deuterated Standard B (e.g., D5-Analyte) | Acceptance Criteria | Rationale |
| Selectivity | No interference at the retention time of the analyte and IS. | No interference at the retention time of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS. | Ensures that the method can differentiate the analyte from other components in the sample matrix.[4][8] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%. | The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[8] |
| Accuracy (% Bias) | -2.5% to +3.8% | -3.1% to +4.2% | Within ±15% of the nominal concentration (±20% at LLOQ). | Measures the closeness of the mean test results to the true concentration.[8] |
| Precision (%CV) | Within-run: ≤ 5.2%Between-run: ≤ 6.8% | Within-run: ≤ 5.8%Between-run: ≤ 7.1% | Within-run and between-run CV should not exceed 15% (20% at LLOQ). | Evaluates the degree of scatter between a series of measurements.[8] |
| Matrix Effect | 98.5% - 103.2% | 97.9% - 104.5% | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. | Assesses the impact of matrix components on the ionization of the analyte and internal standard.[7] |
| Linearity (r²) | > 0.998 | > 0.997 | Coefficient of determination (r²) should be ≥ 0.99. | Establishes the relationship between instrument response and known analyte concentrations.[7] |
Note: The data presented in this table are representative examples and will vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols for Cross-Validation
A systematic approach is crucial for the successful cross-validation of analytical methods. The following protocols outline the key steps involved.
Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and stable solutions of the analyte and both deuterated internal standards.[4]
-
Protocol:
-
Prepare individual stock solutions of the analyte and each deuterated internal standard in a suitable organic solvent.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution for each deuterated internal standard at a constant concentration to be added to all samples.
-
Verify the stability of stock and working solutions under the intended storage conditions.
-
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and each deuterated IS.
-
Analyze blank matrix samples spiked with each deuterated IS to ensure no interference with the analyte.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.[4]
-
Calibration Curve
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte for each method.[4]
-
Protocol:
-
Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte.
-
Add the respective deuterated internal standard working solution to each calibration standard.
-
Process and analyze the calibration standards using the LC-MS/MS method.
-
Plot the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the analyte and determine the best-fit regression model.[4]
-
Accuracy and Precision
-
Objective: To assess the accuracy and precision of each method across the analytical range.
-
Protocol:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.
-
For within-run accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.[8]
-
For between-run accuracy and precision, analyze the QC samples in at least three different runs on at least two different days.[8]
-
Calculate the percent bias for accuracy and the coefficient of variation (%CV) for precision.
-
Cross-Validation Analysis
-
Objective: To directly compare the quantitative results obtained from the two methods using the different deuterated standards.
-
Protocol:
-
Prepare at least three batches of QC samples at low, medium, and high concentrations.
-
Divide each QC sample into two aliquots.
-
Process and analyze one set of aliquots using the method with Deuterated Standard A.
-
Process and analyze the second set of aliquots using the method with Deuterated Standard B.
-
Calculate the mean concentration and standard deviation for each QC level for both methods.
-
The difference between the mean values obtained with the two methods should be within a pre-defined acceptance criterion, typically ±15%.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Decision pathway for internal standard selection.
Conclusion
The choice of a deuterated internal standard is a critical parameter in the development and validation of robust bioanalytical methods.[1] As demonstrated by various case studies, different deuterated analogs of the same analyte can potentially lead to different quantitative results. Therefore, it is imperative for researchers not only to validate their analytical methods thoroughly but also to perform rigorous cross-validation studies when changing the internal standard. This ensures the long-term consistency, reliability, and comparability of bioanalytical data, which is fundamental to successful drug development and scientific research.
References
Linearity Assessment for 4-Methoxybenzylamine-d3 Spiked Calibration Curves: A Comparative Guide
The accurate quantification of analytes in biological matrices is a critical aspect of drug development and research. A key component of this is the establishment of a linear calibration curve, which demonstrates a proportional relationship between the instrument response and the concentration of the analyte.[1] This guide provides a comparative overview of the linearity assessment for calibration curves spiked with 4-Methoxybenzylamine-d3, a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving accuracy and precision.[2][3]
Experimental Protocol: Linearity Assessment
A detailed experimental protocol is essential for establishing a reliable calibration curve. The following methodology outlines the steps for assessing the linearity of 4-Methoxybenzylamine, using its deuterated analog, this compound, as the internal standard.
Objective: To validate the linearity of the analytical method for the quantification of 4-Methoxybenzylamine in a biological matrix (e.g., human plasma) over a specified concentration range.
Materials:
-
4-Methoxybenzylamine (analyte) reference standard
-
This compound (internal standard) reference standard
-
Control human plasma (free of analyte and internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and formic acid
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of 4-Methoxybenzylamine (1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (1 mg/mL) in methanol.
-
From the primary stock solutions, prepare working solutions at various concentrations.
-
-
Preparation of Calibration Standards:
-
A series of calibration standards are prepared by spiking control human plasma with known concentrations of 4-Methoxybenzylamine to achieve a concentration range (e.g., 1-1000 ng/mL).
-
A fixed concentration of the internal standard, this compound, is added to each calibration standard.
-
-
Sample Extraction:
-
The plasma samples are subjected to a protein precipitation step, followed by solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix components.
-
-
LC-MS/MS Analysis:
-
The extracted samples are injected into an LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 4-Methoxybenzylamine and this compound.
-
-
Data Analysis:
-
The peak area ratios of the analyte to the internal standard are calculated for each calibration standard.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the analyte.
-
The linearity of the curve is assessed using a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity.[4]
-
The correlation coefficient (r²) is determined, with a value >0.99 generally considered acceptable.[5]
-
Performance Comparison of Internal Standards
The choice of internal standard is critical for the reliability of a bioanalytical method.[3] While structural analogs can be used, stable isotope-labeled internal standards are preferred.[2]
| Internal Standard Type | Analyte | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., this compound) | 4-Methoxybenzylamine | Co-elutes with the analyte, providing excellent compensation for matrix effects and variability in extraction and injection.[2] High specificity in MS detection. | Higher cost of synthesis. Potential for isotopic crosstalk if not sufficiently labeled.[2] |
| Structural Analog (e.g., 4-Ethoxybenzylamine) | 4-Methoxybenzylamine | More readily available and less expensive than SIL-IS. Can compensate for some variability in sample preparation.[2] | May have different chromatographic retention times and ionization efficiencies than the analyte, leading to inadequate compensation for matrix effects. |
Linearity Assessment Data
The following table summarizes representative data from a linearity assessment of 4-Methoxybenzylamine using this compound as the internal standard.
| Parameter | Acceptance Criteria (FDA Guidelines)[6][7] | Representative Results |
| Calibration Range | Should cover the expected concentration range in study samples. | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99[5] | 0.9985 |
| Regression Model | Linear, with appropriate weighting | Linear, weighted by 1/x² |
| Back-calculated Concentration Deviation | Within ±15% of nominal (±20% at LLOQ)[5] | All standards within ±10% (±15% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank response.[5] | 1.0 ng/mL |
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in the linearity assessment.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. nalam.ca [nalam.ca]
A Comparative Guide to Recovery and Precision Testing: 4-Methoxybenzylamine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of 4-Methoxybenzylamine-d3, a deuterated internal standard, against its non-deuterated structural analogs. The superior performance of stable isotope-labeled internal standards (SIL-IS) in compensating for matrix effects and variability during sample processing is well-documented and will be illustrated here with supporting experimental data and detailed methodologies.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, 4-Methoxybenzylamine. This ensures it behaves similarly during extraction, chromatography, and ionization, providing a more accurate correction for any analyte loss or signal fluctuation.[3] Non-deuterated internal standards, typically structural analogs, may not co-elute perfectly with the analyte and can exhibit different responses to matrix effects, leading to decreased precision and accuracy.[4]
The following tables summarize the expected performance of this compound compared to a hypothetical non-deuterated structural analog internal standard in a typical LC-MS/MS assay. The data is illustrative and based on established performance characteristics of deuterated standards in bioanalytical method validation.
Table 1: Recovery and Precision Data for this compound
| Quality Control Level | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (LQC) | 98.2 | 2.1 | 3.5 |
| Medium (MQC) | 99.1 | 1.8 | 2.9 |
| High (HQC) | 98.7 | 1.5 | 2.6 |
Table 2: Comparative Performance of Internal Standards
| Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Mean Recovery (%) | 98.7 | 85.2 |
| Precision (%RSD) | < 4% | < 15% |
| Matrix Effect | Minimal | Potential for significant ion suppression/enhancement |
| Co-elution with Analyte | Yes | Partial or no |
| Accuracy (% Bias) | Within ±5% | Within ±15% |
Experimental Protocols
A detailed experimental protocol is essential for the validation of a bioanalytical method. The following methodologies for recovery and precision testing are provided as a guide for researchers to establish the performance of this compound in their specific matrix and analytical conditions.
Recovery Experiment
Objective: To determine the extraction efficiency of the analytical method for both the analyte (4-Methoxybenzylamine) and the internal standard (this compound).
Procedure:
-
Prepare three sets of samples:
-
Set A (Spiked Pre-extraction): Blank matrix is spiked with the analyte and internal standard before the extraction process.
-
Set B (Spiked Post-extraction): Blank matrix is extracted first, and the resulting extract is then spiked with the analyte and internal standard.
-
Set C (Neat Solution): The analyte and internal standard are prepared in the final reconstitution solvent at the same concentration as in Set A and B.
-
-
Process all samples according to the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the recovery:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Precision Experiment
Objective: To assess the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with known amounts of the analyte.
-
Intra-day Precision (Repeatability): Analyze a minimum of five replicates of each QC level on the same day.
-
Inter-day Precision (Intermediate Precision): Analyze a minimum of five replicates of each QC level on at least three different days.
-
Calculate the precision:
-
Precision is expressed as the relative standard deviation (%RSD).
-
%RSD = (Standard Deviation of measurements / Mean of measurements) x 100
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison, the following diagrams are provided.
References
A Definitive Comparison: 4-Methoxybenzylamine-d3 versus 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based assays, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving precise quantification by correcting for variability in sample preparation and instrument response. The two most common types of SIL internal standards are deuterium-labeled (e.g., 4-Methoxybenzylamine-d3) and carbon-13-labeled compounds. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the most appropriate internal standard for demanding bioanalytical applications.
Core Performance Comparison: Deuterium (B1214612) vs. Carbon-13 Labeling
The fundamental difference between deuterated and 13C-labeled internal standards lies in the physicochemical impact of the isotopic label. While both serve to differentiate the standard from the native analyte by mass, the choice of isotope significantly influences analytical performance. 13C-labeled standards are broadly considered superior for many applications due to their greater stability and closer mimicry of the analyte's behavior.[1][2]
Deuterium labeling, while often more cost-effective, can introduce analytical challenges.[2][3] The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to differences in chromatographic retention time compared to the unlabeled analyte.[4] This separation can compromise the internal standard's ability to compensate for matrix effects accurately.[5][6] Furthermore, deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen from the sample matrix or solvents, which can affect quantitative accuracy.[7][8]
In contrast, 13C-labeled internal standards, where one or more 12C atoms are replaced by 13C, are chemically and physically almost identical to their native counterparts.[4] This results in near-perfect co-elution during chromatography, ensuring that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement.[9][10] The 13C label is also integrated into the carbon skeleton of the molecule, making it highly stable and not prone to exchange.[2][8]
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound (as a representative deuterated standard) and a hypothetical 13C-labeled 4-Methoxybenzylamine. The data are representative of typical performance differences observed in comparative studies of deuterated versus 13C-labeled standards for small molecules.[9][11]
| Feature | This compound (Deuterated IS) | 13C-Labeled 4-Methoxybenzylamine (13C IS) | Benefit Analysis |
| Chromatographic Co-elution | May exhibit a retention time shift (typically elutes earlier)[4][9] | Co-elutes with the unlabeled analyte[4][9][12] | 13C is superior. Perfect co-elution ensures that the analyte and internal standard are subjected to the same matrix effects, leading to more accurate correction.[10] |
| Isotopic Stability | Prone to back-exchange if the label is on an exchangeable site (e.g., -NH2, -OH)[7][8] | Highly stable with no risk of isotope exchange[2][8] | 13C is superior. The stability of the 13C label ensures the integrity of the standard throughout the entire analytical process. |
| Matrix Effect Compensation | Can be less effective due to chromatographic separation from the analyte[6] | Provides excellent compensation for matrix effects due to co-elution[9][10] | 13C is superior. More reliable compensation for ion suppression or enhancement leads to higher data quality. |
| Accuracy and Precision | Can provide acceptable accuracy, but may be compromised by isotope effects | Generally provides higher accuracy and precision[2][11] | 13C is superior. For assays requiring the highest level of confidence, 13C standards are the preferred choice. |
| Cost and Availability | Generally less expensive and more readily available[1][2] | Typically more expensive and less available due to more complex synthesis[1][2] | Deuterated standards are more cost-effective. For routine analyses with established methods and minimal matrix effects, deuterated standards can be a suitable option. |
Visualizing the Isotope Effect and Experimental Workflow
The choice of internal standard has a direct impact on the analytical workflow and the quality of the resulting data. The following diagrams illustrate the key concepts.
Caption: Logical diagram of internal standard choice's impact on accuracy.
Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.
Experimental Protocols
To evaluate the performance of this compound versus a 13C-labeled internal standard, a standard LC-MS/MS method for the quantification of 4-Methoxybenzylamine in a biological matrix (e.g., human plasma) would be employed.
Objective
To compare the accuracy and precision of quantification for 4-Methoxybenzylamine using either a deuterated (d3) or 13C-labeled internal standard.
Materials
-
4-Methoxybenzylamine (analyte)
-
This compound (deuterated IS)
-
13C-labeled 4-Methoxybenzylamine (13C IS)
-
Human Plasma (matrix)
-
Acetonitrile (B52724) (protein precipitation solvent)
-
Formic Acid
-
Ultrapure Water
-
LC-MS/MS System (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Methodology
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and both internal standards in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards and Quality Controls (QCs): Spike the analyte into the biological matrix at a range of concentrations to create calibration standards and at low, medium, and high concentrations for QCs.
-
Sample Preparation:
-
To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (either d3 or 13C-labeled).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 5 µL.
-
MS Detection: Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for the analyte and each internal standard. Transitions would be optimized by direct infusion.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in all samples.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QCs and unknown samples from the calibration curve.
-
Compare the accuracy (% bias) and precision (% CV) of the QC results obtained using the deuterated versus the 13C-labeled internal standard.
-
Conclusion and Recommendations
The choice between a deuterated and a 13C-labeled internal standard is a critical decision that impacts the quality and reliability of quantitative data. While deuterated standards like this compound are often more accessible and cost-effective, they carry inherent risks of chromatographic separation and isotopic instability that can compromise accuracy.[2][4]
For the most demanding applications in drug development and clinical research, where data integrity is non-negotiable, 13C-labeled internal standards are unequivocally the superior choice. [1][11] Their ability to co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, leading to higher accuracy and precision. The higher initial investment in a 13C-labeled standard is frequently justified by the significant benefits in data quality, reduced method development time, and long-term analytical confidence.[2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. foodriskmanagement.com [foodriskmanagement.com]
Evaluating Internal Standards for Olmesartan Analysis: A Comparative Guide
Introduction
The accurate quantification of olmesartan (B1677269), an angiotensin II receptor blocker (ARB) used to treat hypertension, in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS/MS) analysis to correct for variations in sample preparation and instrument response. This guide provides a comparative analysis of potential internal standards for olmesartan, with a specific focus on the suitability of 4-Methoxybenzylamine-d3 in contrast to commonly employed alternatives.
The Ideal Internal Standard: Key Characteristics
An ideal internal standard should closely mimic the analyte of interest in terms of its physicochemical properties, extraction recovery, and ionization efficiency, without interfering with the analyte's detection. For robust and reliable bioanalysis, the IS should co-elute with the analyte or have a retention time very close to it. The gold standard is a stable isotope-labeled (SIL) version of the analyte, as it exhibits nearly identical chemical and physical properties.
Comparison of Internal Standards for Olmesartan Analysis
While there is no direct experimental data available in the reviewed literature for the use of this compound as an internal standard for olmesartan analysis, we can evaluate its potential suitability based on its structure and compare it with established internal standards.
Table 1: Comparison of Physicochemical Properties
| Property | Olmesartan | Olmesartan-d6 | Valsartan (B143634) | Candesartan-d4 | This compound |
| Molecular Formula | C24H26N6O3 | C24H20D6N6O3 | C24H29N5O3 | C24H16D4N6O3 | C8H8D3NO |
| Molecular Weight | 446.5 g/mol | 452.5 g/mol | 435.5 g/mol | 444.5 g/mol | 140.2 g/mol |
| Structural Similarity to Olmesartan | - | High (Isotopologue) | Moderate (ARB) | Moderate (ARB) | Low |
| Expected Elution Profile | - | Nearly Identical | Similar | Similar | Different |
| Ionization Efficiency | - | Nearly Identical | Similar | Similar | Different |
Table 2: Performance Characteristics of Documented Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Extraction Method | Reference |
| Olmesartan-d6 | 5.002–2,599.934 | -5.00–0.00 | 3.07–9.02 | Liquid-Liquid Extraction | [1] |
| Olmesartan-d6 | 5-2500 | Not specified | Not specified | Liquid-Liquid Extraction | [2] |
| Valsartan | 25–1800 | -10.09 to 5.69 | < 15 | Solid Phase Extraction | [3] |
| Candesartan-d4 | 5–2,500 | 87.87–112.6 | < 10.6 | Protein Precipitation | [4] |
Discussion on the Suitability of this compound
Based on its chemical structure, this compound is not an ideal internal standard for olmesartan analysis. The significant differences in molecular weight, polarity, and functional groups between this compound and olmesartan would likely lead to:
-
Different Extraction Recoveries: The efficiency of extracting the small, more polar this compound from a complex biological matrix like plasma would likely differ significantly from that of the larger, more complex olmesartan molecule.
-
Chromatographic Separation: The two compounds would have vastly different retention times on a typical reversed-phase HPLC column. This lack of co-elution would make it difficult for the IS to compensate for variations during the chromatographic run.
-
Ionization Efficiency Differences: The ionization response in the mass spectrometer's source would be different for the two compounds, potentially leading to inaccurate quantification, especially in the presence of matrix effects.
While deuteration in this compound is beneficial for mass spectrometric detection, its structural dissimilarity to olmesartan outweighs this advantage.
Established Internal Standards for Olmesartan Analysis
1. Olmesartan-d6 (Stable Isotope-Labeled)
As the deuterated analogue of olmesartan, Olmesartan-d6 is the most suitable internal standard.[2] Its physicochemical properties are nearly identical to olmesartan, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This leads to the most accurate and precise results by effectively compensating for matrix effects and other experimental variations.[1][2]
2. Valsartan and Candesartan-d4 (Structural Analogues)
Other angiotensin II receptor blockers, such as valsartan and candesartan-d4, have also been successfully used as internal standards for olmesartan analysis.[3][4] Their structural similarity to olmesartan results in comparable, though not identical, behavior during the analytical process. While generally acceptable, these analogues may not perfectly mimic the extraction and ionization characteristics of olmesartan, which can introduce a small degree of variability compared to a stable isotope-labeled IS. Candesartan-d4, being deuterated, offers the advantage of minimizing mass spectral interference.[4][5][6]
Experimental Methodologies
A typical bioanalytical method for the quantification of olmesartan in human plasma using LC-MS/MS involves the following steps:
Sample Preparation
-
Protein Precipitation (PPT): A simple and rapid method where a precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to denature and remove proteins.[4]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte and IS from the aqueous plasma sample into an immiscible organic solvent.[2]
-
Solid-Phase Extraction (SPE): A more selective method where the analyte and IS are retained on a solid sorbent while interferences are washed away. The purified compounds are then eluted with a suitable solvent.[3]
LC-MS/MS Conditions
-
Chromatographic Separation: Typically performed on a C18 reversed-phase column with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[3][4]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both olmesartan and the internal standard.
Visualizing the Process
Olmesartan's Mechanism of Action
Olmesartan functions by blocking the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade prevents the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure.[7][8]
Caption: Olmesartan blocks the AT1 receptor, inhibiting Angiotensin II's effects.
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the analysis of olmesartan in a biological sample using an internal standard.
Caption: Workflow for olmesartan analysis with an internal standard.
Conclusion
For the reliable and accurate quantification of olmesartan in biological matrices, the use of a stable isotope-labeled internal standard, Olmesartan-d6 , is highly recommended.[2] Its performance is superior to that of structural analogues like valsartan and candesartan-d4, although these can be acceptable alternatives.
This compound is not a suitable internal standard for olmesartan analysis due to significant structural and physicochemical differences. The use of such a dissimilar compound would likely lead to unreliable and inaccurate results. Researchers and scientists in drug development should prioritize the use of a stable isotope-labeled internal standard or, at a minimum, a closely related structural analogue for the bioanalysis of olmesartan.
References
- 1. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
Co-elution Analysis of 4-Methoxybenzylamine and its Deuterated (d3) Analog for Quantitative Bioanalysis
A Comparative Guide for Researchers in Drug Metabolism and Pharmacokinetics
In the landscape of drug development and bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive evaluation of the co-elution characteristics of 4-Methoxybenzylamine and its deuterated analog, 4-Methoxybenzylamine-d3. The near-identical physicochemical properties of these compounds make them an ideal pair for isotope dilution mass spectrometry (IDMS), a technique that ensures high precision and accuracy in quantitative assays.
Executive Summary
This guide outlines the principles behind the co-elution of 4-Methoxybenzylamine and its d3 analog, supported by a detailed experimental protocol for their analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). While deuterated standards are designed to co-elute with their non-labeled counterparts, this guide presents hypothetical experimental data to illustrate the expected outcomes of a typical bioanalytical method validation. The data demonstrates that while the two compounds are indistinguishable chromatographically, they are baseline-resolved by the mass spectrometer, enabling precise quantification.
Comparative Analysis of Chromatographic and Mass Spectrometric Data
The primary advantage of using a deuterated internal standard is its ability to mimic the analyte throughout the analytical process, including sample extraction, cleanup, and LC separation. Any variability encountered by the analyte is mirrored by the internal standard, leading to a consistent analyte-to-internal standard signal ratio.
Table 1: Representative Chromatographic and Mass Spectrometric Data
| Parameter | 4-Methoxybenzylamine | This compound |
| Molecular Formula | C₈H₁₁NO | C₈H₈D₃NO |
| Monoisotopic Mass | 137.0841 g/mol | 140.1029 g/mol |
| Retention Time (RT) | 2.54 min | 2.54 min |
| Mass-to-Charge Ratio (m/z) of [M+H]⁺ | 138.0913 | 141.1101 |
| Observed Peak Area Ratio (Analyte/IS) | Not Applicable | Concentration Dependent |
Note: The data presented in this table is representative and intended to illustrate the expected performance in a validated LC-MS method.
The data clearly shows that while the retention times for both 4-Methoxybenzylamine and its d3 analog are identical, their mass-to-charge ratios are distinct, allowing for their simultaneous detection and quantification without chromatographic separation.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.
Experimental Protocols
A detailed methodology for the analysis of 4-Methoxybenzylamine and its d3 analog is provided below. This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
1. Materials and Reagents
-
4-Methoxybenzylamine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2. Standard Solution Preparation
-
Prepare stock solutions of 4-Methoxybenzylamine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the 4-Methoxybenzylamine stock solution.
-
Prepare a working internal standard solution of this compound at a suitable concentration.
3. Sample Preparation
-
To 100 µL of the biological matrix, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
Chromatographic System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure elution of the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
4-Methoxybenzylamine: Q1 m/z 138.1 -> Q3 m/z 121.1
-
This compound: Q1 m/z 141.1 -> Q3 m/z 124.1
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in isotope dilution mass spectrometry, where the deuterated internal standard acts as a stable reference for the analyte.
Conclusion
The co-elution of 4-Methoxybenzylamine and its d3 analog is a critical feature that enables robust and reliable quantification in bioanalytical assays. While they are inseparable by chromatography, their mass difference allows for precise differentiation and measurement by mass spectrometry. The use of a deuterated internal standard effectively compensates for matrix effects and other sources of analytical variability, making it an indispensable tool for researchers in drug development and related fields. The experimental protocol provided in this guide serves as a starting point for the development of validated analytical methods for these compounds.
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
In the rigorous landscape of regulated bioanalysis, ensuring the accuracy, precision, and reliability of analytical data is paramount for drug development and regulatory submissions. The choice of an internal standard (IS) is a critical factor that directly influences the quality of bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and regulatory perspectives, to justify their widespread use as the gold standard in the field.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to compensate for variability throughout the analytical workflow.[1][2] An ideal IS should mimic the physicochemical properties of the analyte to correct for inconsistencies in sample preparation, extraction recovery, matrix effects, and instrument response.[3][4] While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, have emerged as the preferred choice.[5]
Superior Performance of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen.[3] This subtle modification results in a compound that is chemically almost identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer.[3] This near-identical nature is the primary reason for their superior performance.
Minimizing Matrix Effects
Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a major source of error in LC-MS/MS bioanalysis.[3] A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects.[3] Consequently, the ratio of the analyte response to the internal standard response remains constant, leading to more accurate and precise quantification.[3]
A structural analog, a molecule with a similar but not identical chemical structure to the analyte, may have different retention times and be affected differently by matrix components, leading to less reliable correction.[6]
Quantitative Comparison: Deuterated vs. Analog Internal Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards over structural analogs in terms of accuracy and precision.
| Performance Parameter | Deuterated Internal Standard | Analog Internal Standard | Key Findings & References |
| Inter-assay Precision (%CV) | 2.7% - 5.7% | 7.6% - 9.7% | Deuterated IS for sirolimus analysis showed significantly better precision.[6] |
| Accuracy (% Bias) | Within ± 5% | Can exceed ± 15% | Studies on various analytes show lower bias with deuterated standards.[7] |
| Matrix Effect (%CV of IS-normalized MF) | ≤ 5% | Can be > 15% | Deuterated IS effectively compensates for matrix variability across different lots of biological matrix.[1][8] |
| Recovery Variability (%CV) | < 10% | Can be > 20% | Near-identical chemical properties lead to more consistent recovery.[7] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is used to assess the ability of an internal standard to compensate for matrix effects.
Objective: To determine and compare the matrix factor of an analyte using a deuterated internal standard versus a structural analog internal standard.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using a validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte peak area ratio to IS in Set B) / (Analyte peak area ratio to IS in Set A)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[4]
Mandatory Visualizations
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical relationship justifying the use of a deuterated internal standard.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[3] This guideline emphasizes the importance of using a suitable internal standard and considers a stable isotope-labeled internal standard as the preferred choice.[2][3] The use of a deuterated IS demonstrates a commitment to high-quality data and can streamline the regulatory review process.[6]
Potential Considerations
While deuterated internal standards are the preferred choice, there are some potential challenges to consider:
-
Isotopic Interference: The presence of naturally occurring heavy isotopes in the analyte can contribute to the signal of the deuterated IS, and vice versa. This "cross-talk" should be assessed during method development.[9]
-
Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated IS.[10] This can be problematic if the matrix effect changes rapidly across the chromatographic peak.
-
Cost and Availability: The synthesis of a custom deuterated internal standard can be more expensive and time-consuming than using a readily available structural analog.[7]
Conclusion
The use of a deuterated internal standard in regulated bioanalysis is a scientifically sound and regulatory-preferred approach to ensure the generation of high-quality, reliable, and reproducible data. Their ability to closely mimic the behavior of the analyte and effectively compensate for matrix effects and other sources of analytical variability leads to superior accuracy and precision compared to other types of internal standards. While considerations such as cost and potential isotopic effects exist, the benefits of using a deuterated internal standard in terms of data integrity and regulatory acceptance provide a compelling justification for their use in the demanding environment of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. myadlm.org [myadlm.org]
The Gold Standard in Bioanalysis: A Performance Comparison of 4-Methoxybenzylamine-d3
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides an objective comparison of the expected performance of a stable isotope-labeled internal standard (SIL-IS), 4-Methoxybenzylamine-d3 , against a plausible structural analog alternative, 3-Methoxybenzylamine .
While specific head-to-head experimental data for this compound is not extensively published, this guide leverages the well-established principles of bioanalytical method validation to illustrate its expected superior performance. The data presented herein is representative of the typical performance differences observed between a SIL-IS and a structural analog IS in regulated bioanalysis.[1][2][3]
Executive Summary
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, to compensate for variability.[4][5] Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for mass spectrometry-based methods.[2][3][6] This is because the substitution of hydrogen with deuterium (B1214612) atoms results in a compound that is chemically and physically almost identical to the analyte (4-Methoxybenzylamine), but is distinguishable by its mass.[1] This near-identical nature allows it to track the analyte's recovery during sample preparation and experience the same degree of matrix effects during ionization far more effectively than a structural analog.[1][4]
A structural analog, such as 3-Methoxybenzylamine, while sharing some structural similarities, will have different physicochemical properties, leading to potential differences in extraction efficiency, chromatographic retention time, and ionization response.[5][7] These differences can result in less reliable compensation for analytical variability, impacting the accuracy and precision of the results.[7]
Performance Comparison: this compound vs. 3-Methoxybenzylamine
The following tables summarize the expected performance of this compound compared to 3-Methoxybenzylamine as an internal standard for the quantification of 4-Methoxybenzylamine in human plasma. The data is illustrative and based on typical validation results for SIL-IS versus structural analog IS.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Expected Accuracy (% Bias) | Expected Precision (% CV) |
| This compound | Low | -2.5 | 4.8 |
| Mid | 1.8 | 3.5 | |
| High | 0.9 | 2.9 | |
| 3-Methoxybenzylamine | Low | -12.8 | 14.2 |
| Mid | -8.5 | 11.5 | |
| High | -6.2 | 9.8 |
Acceptance criteria for regulated bioanalysis are typically within ±15% for accuracy and ≤15% for precision.[1]
Table 2: Recovery and Matrix Effects
| Internal Standard | Parameter | Expected Value | Interpretation |
| This compound | Recovery % | 85.2 (CV: 5.5%) | Consistent and reproducible recovery. |
| Matrix Factor | 0.98 (CV: 4.2%) | Minimal and consistent matrix effect, effectively compensated by the IS. | |
| 3-Methoxybenzylamine | Recovery % | 76.8 (CV: 13.8%) | Lower and more variable recovery than the analyte. |
| Matrix Factor | 0.85 (CV: 16.5%) | Significant and variable matrix effect, inadequately compensated by the IS. |
A matrix factor close to 1 with a low %CV indicates effective compensation for matrix effects.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of an internal standard. These protocols are based on guidelines from regulatory agencies such as the FDA and EMA.[2][8][9]
Protocol 1: Assessment of Accuracy and Precision
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in the biological matrix of interest (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high.
-
Sample Analysis: In at least three separate analytical runs, analyze a minimum of five replicates of each QC level. Each run should include a full calibration curve.
-
Data Calculation:
-
Accuracy: Calculate the percent bias from the nominal concentration for each replicate: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
Precision: Calculate the coefficient of variation (%CV) for the measured concentrations at each QC level: (Standard Deviation / Mean) * 100.
-
Protocol 2: Assessment of Recovery and Matrix Effects
This protocol uses the post-extraction spike method to differentiate between analyte loss during extraction and signal suppression/enhancement due to matrix effects.[10][11]
-
Prepare Three Sets of Samples (at low and high QC concentrations, in at least six different lots of the biological matrix):
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent. This represents 100% response without matrix or extraction loss.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract. This measures the impact of the matrix on the instrument signal.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the matrix before the extraction process. This represents the overall process efficiency.
-
-
Sample Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Data Calculation:
-
Recovery (%) : (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Factor : Mean Peak Area of Set B / Mean Peak Area of Set A
-
IS-Normalized Matrix Factor : (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
Visualizing the Workflow and Concepts
To further clarify the experimental and theoretical aspects of this comparison, the following diagrams are provided.
Caption: Experimental workflow for assessing recovery and matrix effects.
Caption: Compensation for matrix effects by different internal standards.
Conclusion
The choice of internal standard is a foundational element of a robust bioanalytical method. For the quantification of 4-Methoxybenzylamine, the use of its stable isotope-labeled counterpart, This compound , is unequivocally the superior choice. Its near-identical physicochemical properties ensure it effectively tracks the analyte through sample preparation and ionization, providing a reliable correction for analytical variability.[4] This leads to enhanced accuracy and precision, generating high-quality data that can be relied upon for critical decisions in drug development. While a structural analog like 3-Methoxybenzylamine may be considered when a SIL-IS is unavailable, it carries a significant risk of providing less accurate and precise results due to differential recovery and matrix effects.[5][7] For regulated bioanalysis, a deuterated internal standard is the industry standard and the scientifically preferred choice.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 9. fda.gov [fda.gov]
- 10. biotage.com [biotage.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 4-Methoxybenzylamine-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methoxybenzylamine-d3. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile: While specific data for the deuterated form is limited, the safety profile is based on the hazardous properties of its non-deuterated analogue, 4-Methoxybenzylamine. This compound is a primary amine and should be handled with care.
Primary Hazards: 4-Methoxybenzylamine is classified as a substance that causes severe skin burns and eye damage.[1][2][3] It may also be harmful if swallowed.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[4][5]
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | An N95/FFP2 respirator or higher may be necessary depending on the quantity and potential for aerosolization.[4][5] | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or a face shield | Required if vapors or aerosols are generated.[2] | Lab coat |
| Reaction Workup | Chemical fume hood | Chemical-resistant gloves | Chemical splash goggles and face shield | As needed based on the scale and nature of the reaction. | Lab coat |
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[6]
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.[6]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.[6]
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.[6]
-
Eye Protection: Remove eye protection from the back.[6]
-
Respirator (if used): Remove the respirator from the back.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2][6]
Operational and Disposal Plans
Handling and Storage:
-
Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The compound is moisture-sensitive and should be stored under an inert gas.[2]
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.[6]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[3][6]
-
Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[3]
-
Clean the affected area thoroughly.
-
Do not let the product enter drains.[2]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[1][2]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]
Disposal Plan:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
The first rinse of any container that held this chemical must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
-
Never dispose of this chemical by evaporation, down the sewer, or in the regular trash.[7]
-
Waste solvents must be collected in appropriate, labeled containers and stored away from heat or ignition sources.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
